Peramine Hydrochloride Salt-d3
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H18ClN5O |
|---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
2-[3-[1-oxo-2-(trideuteriomethyl)pyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C12H17N5O.ClH/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18;/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15);1H/i1D3; |
InChI Key |
YKKNAYLWBONQAY-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN2C=CC=C2C1=O)CCCN=C(N)N.Cl |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Peramine Hydrochloride Salt-d3: Structure and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Peramine Hydrochloride Salt-d3, a deuterated isotopologue of the natural alkaloid peramine. While this document details its chemical structure and primary application as an internal standard in mass spectrometry-based quantitative analysis, it is important to note that a specific, published experimental protocol detailing the use of this compound was not identified in a comprehensive literature review. Therefore, this guide presents a representative, state-of-the-art liquid chromatography-mass spectrometry (LC-MS) method for the quantification of peramine, for which this compound would be the ideal internal standard.
Chemical Structure and Properties of this compound
This compound is the deuterated form of Peramine Hydrochloride, an alkaloid produced by endophytic fungi of the genus Epichloë, which are commonly found in grasses like perennial ryegrass (Lolium perenne)[1]. The parent compound, peramine, is known for its insect antifeedant properties[1]. The deuterated form is synthesized for use in analytical chemistry.
Chemical Identity:
| Property | Value |
| Chemical Name | N-[3-(1,2-Dihydro-2-methyl-d3-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-guanidine Hydrochloride |
| Molecular Formula | C₁₂H₁₅D₃ClN₅O |
| Molecular Weight | 286.78 g/mol |
| CAS Number (Unlabeled) | 102482-94-0 (for the non-deuterated free base) |
| Canonical SMILES | NC(NCCCC(N(C([2H])([2H])[2H])C1=O)=CN2C1=CC=C2)=N.Cl |
| Primary Application | Internal standard for quantitative analysis by mass spectrometry[2]. |
The deuterium atoms are typically located on the methyl group, providing a stable isotopic label with a mass shift that allows for its differentiation from the endogenous, non-labeled peramine in a sample by a mass spectrometer.
The Role of Deuterated Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly LC-MS, deuterated compounds like this compound are considered the gold standard for internal standards. Their utility stems from the fact that their chemical and physical properties are nearly identical to their non-labeled counterparts. This ensures that they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte (peramine).
Below is a conceptual workflow illustrating the use of a deuterated internal standard in a typical quantitative LC-MS experiment.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Representative Experimental Protocol: Quantification of Peramine in Plant Tissue
The following protocol is adapted from a validated LC-MS method for the quantification of peramine in perennial ryegrass, as described by Vassiliadis et al. (2019)[1]. While the original study utilized an external standard for quantification, this compound would be the ideal internal standard to be incorporated into this workflow.
3.1. Sample Preparation
-
Homogenization: Freeze-dry plant tissue samples and grind to a fine powder.
-
Internal Standard Spiking: To a known mass of the powdered sample (e.g., 100 mg), add a specific volume of a stock solution of this compound in a suitable solvent (e.g., methanol) to achieve a final concentration relevant to the expected analyte concentration range.
-
Extraction:
-
Add an extraction solvent (e.g., 2 mL of 70% methanol in water) to the sample.
-
Vortex thoroughly and sonicate for 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
3.2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size) is suitable for separation[2].
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Peramine: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
-
MRM Transition for Peramine-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by +3 Da compared to peramine).
-
-
The specific MRM transitions would need to be optimized for the instrument being used.
The workflow for this specific protocol is visualized below.
References
Synthesis and Isotopic Labeling of Peramine Hydrochloride Salt-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Peramine Hydrochloride Salt-d3. The synthesis is based on established methods for the preparation of peramine, integrated with a specific deuterium labeling strategy. This document outlines detailed experimental protocols, presents hypothetical quantitative data for key reaction steps, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
Peramine is a naturally occurring insecticidal alkaloid produced by endophytic fungi. Its unique chemical structure and biological activity make it a molecule of interest in agrochemical and pharmaceutical research. The isotopically labeled analogue, Peramine-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This guide details a potential synthetic approach to obtain this compound.
Proposed Synthetic Pathway
The proposed synthesis of Peramine-d3 follows a multi-step sequence adapted from known literature methods for unlabeled peramine.[1][2] The key isotopic labeling step involves the introduction of a trideuteromethyl group via methylation with a deuterated reagent. The final step involves the conversion of the deuterated peramine base to its hydrochloride salt to improve its stability and solubility.
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established syntheses of peramine and general organic chemistry principles for isotopic labeling and salt formation.
Step 1: Enolate Alkylation of Pyrrole-fused Diketopiperazine
The synthesis commences with the enolate alkylation of a suitable pyrrole-fused diketopiperazine precursor.
-
Reaction: The diketopiperazine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Base Addition: A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.
-
Alkylation: An appropriate alkylating agent is then introduced to the reaction mixture.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Reduction of the Acyl Pyrrole
The resulting acyl pyrrole intermediate is then reduced.
-
Reaction: The purified product from the previous step is dissolved in a suitable solvent (e.g., methanol).
-
Reducing Agent: A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted. The organic phase is washed, dried, and the solvent is removed in vacuo.
Step 3: Dehydration and N-Methylation-d3
This crucial step involves the formation of the pyrrolopyrazine core and the introduction of the deuterium label.
-
Dehydration: The intermediate from the reduction step undergoes dehydration to form the core structure of peramine. This can be achieved under acidic conditions.
-
N-Methylation-d3: The subsequent N-methylation is performed using a deuterated methylating agent, such as trideuteromethyl iodide (CD3I) or deuterated methyl triflate (CD3OTf), in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile). The use of a deuterated N-methylating agent is a common strategy in isotopic labeling.[3]
-
Purification: The resulting Peramine-d3 free base is purified by chromatographic methods.
Step 4: Formation of this compound
The final step is the conversion of the purified Peramine-d3 free base to its hydrochloride salt.
-
Dissolution: The purified Peramine-d3 is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring until precipitation is complete. The formation of hydrochloride salts is a standard procedure for amine-containing compounds to improve their handling and stability.[4][5][6]
-
Isolation: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of this compound. These values are illustrative and based on typical yields for analogous reactions.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Isotopic Purity (%) |
| 1. Enolate Alkylation | Pyrrole-fused diketopiperazine | Alkylated Intermediate | - | 75-85 | N/A |
| 2. Acyl Pyrrole Reduction | Alkylated Intermediate | Reduced Intermediate | - | 80-90 | N/A |
| 3. Dehydration & N-Methylation-d3 | Reduced Intermediate | Peramine-d3 (Free Base) | ~248.3 | 60-70 | >98 |
| 4. Hydrochloride Salt Formation | Peramine-d3 (Free Base) | This compound | ~284.8 | 95-99 | >98 |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is outlined in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of Peramine, an Anti-insect Defensive Alkaloid Produced by Endophytic Fungi of Cool Season Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis of Peramine, an Anti-insect Defensive Alkaloid Produced by Endophytic Fungi of Cool Season Grasses - Journal of Natural Products - Figshare [figshare.com]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 6. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]
The Deuterium Switch: A Technical Guide to the Physical and Chemical Properties of Deuterated Peramine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a key strategy in drug development to enhance the pharmacokinetic and metabolic profiles of lead compounds. This guide provides an in-depth technical overview of the anticipated physical and chemical properties of deuterated analogues of peramine, a pyrrolopyrazine alkaloid with known anti-insecticidal properties. While peramine itself is not a current therapeutic agent, its unique structure serves as a valuable scaffold for exploring the impact of deuteration. This document outlines the theoretical advantages of deuterating peramine, predicted changes in its physicochemical properties, proposed synthetic and analytical methodologies, and a general workflow for the evaluation of such deuterated compounds.
Introduction to Peramine and the Rationale for Deuteration
Peramine is a naturally occurring alkaloid produced by endophytic fungi found in certain grasses.[1] Its structure features a pyrrolopyrazine core with a guanidino side chain.[2] While its primary known biological activity is as an insect antifeedant, its nitrogen-rich structure presents an interesting template for medicinal chemistry exploration.[3]
The primary rationale for deuterating drug candidates lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[4] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[4] In drug metabolism, many oxidative reactions mediated by enzymes such as the cytochrome P450 (CYP) family involve C-H bond cleavage.[5] By strategically placing deuterium at metabolically vulnerable positions ("soft spots"), the rate of metabolism can be significantly reduced, leading to:
-
Increased Metabolic Stability: A slower rate of breakdown can lead to a longer plasma half-life.[6][]
-
Improved Pharmacokinetic Profile: This may include increased exposure (AUC), reduced clearance, and potentially lower peak-to-trough fluctuations.[]
-
Reduced Toxic Metabolites: By slowing metabolism at a specific site, the formation of potentially toxic metabolites can be minimized.[]
-
Potential for Dose Reduction: A longer half-life may allow for less frequent dosing, improving patient compliance.[]
Predicted Physical and Chemical Properties of Deuterated Peramine
Based on the structure of peramine, several sites are amenable to deuteration. The most likely targets to influence metabolic stability would be the methyl group and the methylene groups on the propyl side chain, as these are common sites of oxidation.
Table 1: Predicted Physicochemical Properties of Peramine and a Hypothetical Deuterated Analogue (Peramine-d3, deuteration at the N-methyl group)
| Property | Peramine (Non-deuterated) | Peramine-d3 (Predicted) | Rationale for Predicted Change |
| Molecular Weight | 247.30 g/mol [2] | 250.32 g/mol | Additive mass of three deuterium atoms. |
| LogP (o/w) | -0.6 (Computed)[2] | Slightly lower (-0.618) | Deuterium is slightly less lipophilic than protium (ΔlogP ≈ -0.006 per D atom).[6] |
| pKa (Guanidinium group) | ~12.5 (Estimated) | Slightly higher | Deuteration can slightly increase the basicity of amines. |
| Aqueous Solubility | Water-soluble[8] | Expected to remain water-soluble | Minor changes in lipophilicity are unlikely to drastically alter solubility for an already soluble compound. |
| Metabolic Stability (t½ in HLM) | Unknown | Significantly increased | The N-demethylation is a common metabolic pathway. Deuteration of the methyl group would slow this process due to the KIE. |
HLM: Human Liver Microsomes
Experimental Protocols
The following protocols are standard methodologies that would be employed to synthesize and evaluate deuterated peramine.
Synthesis of Deuterated Peramine (Hypothetical)
A synthetic route for peramine has been described and could be adapted to incorporate deuterium.[8][9] For example, to introduce deuterium on the N-methyl group, a deuterated methylating agent would be used in the final steps of the synthesis.
Protocol: Synthesis of Peramine-d3
-
Starting Material: Prepare the des-methyl peramine precursor according to the literature procedure.[8]
-
Deuteromethylation: Dissolve the precursor in a suitable aprotic solvent (e.g., anhydrous DMF).
-
Add a strong base (e.g., sodium hydride) at 0°C to deprotonate the amide nitrogen.
-
Introduce the deuterated methyl source, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield Peramine-d3.[10]
Analytical Characterization
A combination of NMR and mass spectrometry is essential to confirm the identity, purity, and extent of deuteration.[2]
Protocol: Analytical Characterization of Peramine-d3
-
¹H NMR: In a ¹H NMR spectrum, the signal corresponding to the N-methyl protons would be absent or significantly diminished.[4]
-
²H NMR: A ²H NMR spectrum would show a signal in the region corresponding to the N-methyl group, confirming the presence and location of deuterium.[11]
-
Mass Spectrometry (LC-MS/MS): The molecular ion ([M+H]⁺) in the mass spectrum of Peramine-d3 would be observed at m/z 251, a 3-unit shift compared to peramine (m/z 248). The fragmentation pattern would be compared to that of the non-deuterated standard to ensure the core structure is unchanged. The known fragment ions of peramine at m/z 149, 175, 206, and 231 would be expected to shift if the deuterium is located on the fragmented portion.[12]
In Vitro Metabolic Stability Assay
This assay determines the rate at which the compound is metabolized by liver enzymes.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Incubation: Incubate Peramine and Peramine-d3 (e.g., at 1 µM) with HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.
-
Initiation: Start the reaction by adding an NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction mixture.
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Lipophilicity Determination (LogD)
Protocol: Shake-Flask Method for LogD Determination
-
Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and a relevant aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The LogD is calculated as the log₁₀ of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualization of Developmental Workflow and Metabolic Pathways
As the specific molecular signaling pathway for peramine's pharmacological effects is not well-defined, a more practical visualization for the target audience is a workflow diagram illustrating the process of evaluating a deuterated drug candidate like deuterated peramine.
Caption: Workflow for the preclinical evaluation of a deuterated drug candidate.
The following diagram illustrates the general principle of how deuteration can alter metabolic pathways, a key concept for drug development professionals.
Caption: Metabolic shunting due to the kinetic isotope effect.
Conclusion
While experimental data on deuterated peramine is not yet available, the principles of the kinetic isotope effect strongly suggest that deuteration would enhance its metabolic stability. This technical guide provides a predictive framework for the physical and chemical properties of such compounds, along with standard protocols for their synthesis and evaluation. The application of these principles to the peramine scaffold illustrates a rational approach to drug design that is broadly applicable to other novel chemical entities. For researchers and drug development professionals, understanding the subtle yet powerful impact of deuteration is crucial for optimizing the therapeutic potential of new drug candidates.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Peramine | C12H17N5O | CID 114748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peramine, a novel insect feeding deterrent from ryegrass infected with the endophyte Acremonium loliae - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Peramine, an Anti-insect Defensive Alkaloid Produced by Endophytic Fungi of Cool Season Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Procuring and Utilizing Peramine Hydrochloride Salt-d3
For scientists and professionals engaged in drug development and metabolic research, the acquisition of high-purity, isotopically labeled compounds is a critical starting point. This technical guide provides an in-depth overview of Peramine Hydrochloride Salt-d3, a deuterated analog of Peramine, outlining its primary suppliers, chemical properties, and a generalized workflow for its application in research.
Introduction to this compound
This compound is the deuterium-labeled form of Peramine Hydrochloride. Its primary application in a research setting is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification of its non-labeled counterpart in complex biological matrices.
Sourcing and Procurement
Several reputable chemical suppliers offer this compound for research purposes. The choice of supplier may depend on factors such as purity, available quantities, cost, and shipping times. Below is a comparative summary of key suppliers.
Supplier and Product Overview
| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedchemExpress | This compound | C₁₂H₁₅D₃ClN₅O | 286.78 | Not specified | Custom |
| Mithridion | This compound | Not specified | Not specified | Not specified | 10mg[2] |
| Santa Cruz Biotechnology | This compound | C₁₂H₁₄D₃N₅O•HCl | 286.78 | Not specified | Custom (request quote)[3] |
| LGC Standards | Peramine Hydrochloride-d3 | C₁₂H₁₅D₃ClN₅O | 286.78 | >85%[4][5][6] | 1mg, 10mg[5] |
| Alfa Chemistry | Peramine HCl Salt-d3 | C₁₂H₁₅D₃ClN₅O | 286.78 | Not specified | Custom (request quote)[7] |
Note: Pricing information is often available upon request or by creating an account on the supplier's website. Purity specifications may be lot-specific and can be confirmed by requesting a Certificate of Analysis.
Experimental Workflow: A Generalized Approach
Due to the nature of this compound as an analytical standard, a specific signaling pathway is not applicable. Instead, a generalized experimental workflow for its use in a quantitative analytical study is presented below.
Experimental Protocol: A General Guideline for Use as an Internal Standard
The following is a generalized protocol for utilizing this compound as an internal standard in a typical LC-MS/MS experiment. Researchers should optimize these steps for their specific matrix and analyte of interest.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture) to a known concentration (e.g., 1 mg/mL).
-
Store the stock solution under appropriate conditions as recommended by the supplier, typically at -20°C or -80°C.
-
-
Preparation of Spiking Solution:
-
Perform serial dilutions of the stock solution to create a working spiking solution at a concentration relevant to the expected analyte concentration in the samples.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.
-
Aliquot a precise volume of each sample into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a small, precise volume of the this compound spiking solution to each sample, blank, and calibration standard.
-
Vortex briefly to ensure thorough mixing.
-
-
Analyte Extraction (Example: Protein Precipitation):
-
Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to each tube to precipitate proteins.
-
Vortex vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate liquid chromatography column for separation.
-
Optimize mass spectrometer parameters for the detection of both the analyte and this compound (precursor and product ions, collision energy, etc.).
-
Develop an acquisition method to monitor the specific mass transitions for both compounds.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the known concentrations of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
-
Logical Relationship for Method Development
The process of developing a robust analytical method using an internal standard involves a series of logical steps to ensure accuracy and reproducibility.
This guide provides a foundational understanding for researchers looking to source and apply this compound in their studies. For specific applications, it is imperative to consult detailed literature and perform in-house validation of the analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 10mg | Mithridion [mithridion.com]
- 3. scbt.com [scbt.com]
- 4. Peramine Hydrochloride-d3 (>85%) | LGC Standards [lgcstandards.com]
- 5. Peramine Hydrochloride-d3 (>85%) | LGC Standards [lgcstandards.com]
- 6. Peramine Hydrochloride-d3 (>85%) | LGC Standards [lgcstandards.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Peramine Hydrochloride: A Toxicological Profile and Safety Assessment
Disclaimer: An exhaustive search of publicly available scientific literature and toxicological databases reveals a significant lack of specific safety and toxicological data for a compound identified as "peramine hydrochloride." The information presented herein is therefore based on the toxicological profiles of its constituent chemical classes: pyrrolopyrazines and guanidine-containing compounds. This report is intended for researchers, scientists, and drug development professionals as a guide to the potential toxicological properties of peramine hydrochloride and should not be considered a definitive safety assessment.
Introduction
Peramine is a naturally occurring pyrrolopyrazine alkaloid containing a guanidine moiety. It is found in perennial ryegrass infected with the endophytic fungus Neotyphodium lolii. While its hydrochloride salt, peramine hydrochloride, may be synthesized for research purposes, its toxicological properties have not been extensively studied or reported in the public domain. This technical guide provides a comprehensive overview of the potential toxicological profile of peramine hydrochloride by examining the known effects of pyrrolopyrazines and guanidine-containing compounds.
Physicochemical Properties
A summary of the known physicochemical properties of the parent compound, peramine, is presented in Table 1. Data for the hydrochloride salt is not available.
Table 1: Physicochemical Properties of Peramine
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇N₅O | PubChem |
| Molecular Weight | 247.30 g/mol | PubChem |
| CAS Number | 102482-94-0 | PubChem |
| Chemical Structure | Pyrrolopyrazine with a guanidine group | PubChem |
Potential Toxicological Profile
The toxicological profile of peramine hydrochloride is inferred from the known effects of its chemical relatives.
Acute Toxicity
Guanidine and its salts, such as guanidine hydrochloride, are considered toxic upon oral ingestion.[1] They are also known to be significant irritants to the skin, eyes, and respiratory tract.[1] Due to its hygroscopic nature, guanidine hydrochloride can cause severe drying of tissues upon direct contact.[1] While there is limited evidence to suggest significant dermal absorption of guanidine, its irritant properties necessitate caution.[1]
Chronic Toxicity
Information on the chronic toxicity of pyrrolopyrazines is limited. For guanidine compounds, prolonged exposure can lead to adverse effects. For instance, the therapeutic use of guanidine has been associated with bone marrow suppression, leading to anemia, leukopenia, and thrombocytopenia.[2]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of peramine hydrochloride is unknown. Studies on related aromatic amines, a broad class that includes various complex structures, have shown that some members can be mutagenic and carcinogenic, often requiring metabolic activation to exert their effects.[3][4][5] For example, para-phenylenediamine (PPD), an aromatic amine, has shown some genotoxic potential in vitro.[6][7] Some antihistamines with structures that can include aromatic amines have also been evaluated for genotoxicity, with mixed results.[8][9] There is insufficient data to classify pyrrolopyrazines as a class with respect to carcinogenicity.[10]
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of peramine hydrochloride is not available. This is a critical data gap, as various chemical compounds can impact fertility and development.[11][12][13]
Experimental Protocols for Toxicological Assessment
Standard preclinical toxicology studies are necessary to establish the safety profile of a new chemical entity like peramine hydrochloride. These would typically follow established guidelines from regulatory agencies.
In Vitro Toxicity Testing
Initial screening for toxicity can be performed using a variety of in vitro assays.
-
Cytotoxicity Assays: To determine the concentration at which a substance becomes toxic to cells, assays such as the MTT or LDH release assay are commonly used.
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay in mammalian cells are standard tests to assess mutagenic and clastogenic potential.
-
Pharmacological Profiling: Screening against a panel of receptors and enzymes can help identify potential off-target effects that could lead to toxicity.
The following diagram illustrates a general workflow for in vitro toxicity screening.
In Vivo Toxicity Studies
Animal studies are essential for understanding the systemic effects of a substance.
-
Acute Toxicity Studies: These studies determine the effects of a single high dose of a substance and establish the median lethal dose (LD50).
-
Repeated-Dose Toxicity Studies: These studies, typically conducted for 28 or 90 days in two species (one rodent, one non-rodent), identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity Studies: These specialized studies evaluate the effects on fertility, embryonic development, and offspring.
-
Carcinogenicity Bioassays: Long-term studies in animals are conducted to assess the cancer-causing potential of a substance.
The following diagram illustrates a typical tiered approach to in vivo toxicity testing.
Potential Signaling Pathways of Toxicity
Given the presence of a guanidine group, peramine hydrochloride could potentially interact with biological systems that recognize this moiety. Guanidine itself is known to have effects on the nervous system, which may be related to its ability to influence ion channels and neurotransmitter release.[2] However, without specific data for peramine, any proposed signaling pathway would be highly speculative. A logical relationship for assessing potential toxicity is outlined below.
Conclusion
The toxicological profile of peramine hydrochloride remains largely uncharacterized. Based on the known properties of pyrrolopyrazines and, more significantly, guanidine-containing compounds, it is prudent to handle this substance with care, assuming potential for oral toxicity and irritation to skin, eyes, and the respiratory system. A comprehensive suite of in vitro and in vivo toxicological studies is required to definitively establish its safety profile for any potential application. Researchers and drug development professionals should proceed with caution and implement appropriate safety measures when handling this compound.
References
- 1. pnnl.gov [pnnl.gov]
- 2. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic amines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity, toxicity, and carcinogenicity of the antihistamine methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology and carcinogenic action of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproductive toxicity - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. Reproductive Toxicology - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Peramine: A Historical and Technical Guide to a Potent Insect Deterrent
For Immediate Release
A deep dive into the historical and scientific journey of peramine, a potent pyrrolopyrazine alkaloid, reveals a fascinating story of symbiotic relationships in nature and the intricate process of chemical discovery. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, characterization, and biological evaluation of this important natural product.
Peramine is a secondary metabolite produced by endophytic fungi of the genera Epichloë and Neotyphodium, which live in a symbiotic relationship with various temperate grasses. This alkaloid provides the host plant with a significant survival advantage by acting as a powerful feeding deterrent against a range of insect herbivores, most notably the Argentine stem weevil (Listronotus bonariensis).
The Genesis of Discovery: Initial Isolation and Structural Elucidation
The story of peramine begins in the 1980s, with the pioneering work of Rowan and Gaynor. Their research into the insect resistance of endophyte-infected perennial ryegrass (Lolium perenne) led to the isolation of a novel compound responsible for this protective effect. The structure of this molecule, named peramine, was elucidated using a combination of spectroscopic techniques, marking a significant milestone in the field of natural product chemistry.
Experimental Protocols: Unearthing Peramine
The original isolation of peramine from Acremonium loliae (now known as Neotyphodium lolii)-infected ryegrass involved a meticulous multi-step extraction and purification process. While specific details from the seminal 1986 publication by Rowan, Hunt, and Gaynor are not fully available, a general workflow can be reconstructed based on common practices for alkaloid isolation from plant and fungal material.
General Isolation Workflow:
Caption: Generalized workflow for the isolation of peramine from endophyte-infected ryegrass.
Modern techniques for the quantitative analysis of peramine in grass tissues typically employ High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
A Modern LC-MS Protocol for Peramine Quantification:
-
Sample Preparation: Freeze-dry and grind grass samples to a fine powder.
-
Extraction: Extract a known weight of the powdered sample with a suitable solvent system, such as 70% methanol in water, often with the addition of a small amount of acid (e.g., formic acid) to improve alkaloid solubility.
-
Sonication and Centrifugation: Sonicate the mixture to ensure thorough extraction, followed by centrifugation to pellet solid material.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
LC-MS Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid. Detect and quantify peramine using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
The Molecular Blueprint: Spectroscopic Characterization
The structural determination of peramine was a critical step in understanding its function. This was achieved through the application of various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Peramine
| Technique | Observed Data |
| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 248. Fragment Ions: m/z 149, 175, 206, 231. |
| ¹H NMR | Specific chemical shift (ppm) and coupling constant (Hz) data from the original 1986 publication are not readily available in public databases. |
| ¹³C NMR | Specific chemical shift (ppm) data from the original 1986 publication are not readily available in public databases. |
Nature's Insecticide: Bioactivity and Mechanism of Action
Peramine's primary biological role is as an insect feeding deterrent. It is particularly effective against the Argentine stem weevil, a major pest of pastures in New Zealand and other regions.
Table 2: Insect Feeding Deterrent Activity of Peramine
| Insect Species | Life Stage | Effective Concentration | Reference |
| Argentine Stem Weevil (Listronotus bonariensis) | Adult | 0.1 µg/g | Rowan and Gaynor, 1990 |
| Argentine Stem Weevil (Listronotus bonariensis) | Larvae | 10 µg/g | Rowan and Gaynor, 1990 |
Experimental Protocol: Insect Feeding Deterrent Bioassay
A no-choice feeding bioassay is a common method to evaluate the deterrent properties of compounds like peramine.
-
Diet Preparation: Prepare an artificial diet suitable for the target insect. For testing, incorporate a known concentration of peramine into the diet. A control diet without peramine is also prepared.
-
Experimental Setup: Place a pre-weighed amount of the diet into individual containers.
-
Insect Introduction: Introduce a single insect (e.g., an adult Argentine stem weevil) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light cycle) for a specific duration.
-
Data Collection: After the incubation period, measure the amount of diet consumed in both the treatment and control groups. The weight change of the insects can also be recorded.
-
Analysis: A significant reduction in food consumption in the peramine-treated group compared to the control group indicates a feeding deterrent effect.
The Biosynthetic Machinery: How Fungi Produce Peramine
The biosynthesis of peramine is a fascinating example of fungal metabolic engineering. It is now understood that the core of peramine's biosynthetic pathway is a single, large enzyme known as a non-ribosomal peptide synthetase (NRPS), encoded by the perA gene. This enzyme is solely responsible for the synthesis of the peramine backbone from its amino acid precursors.
Peramine Biosynthesis Pathway:
Caption: Simplified schematic of the peramine biosynthetic pathway.
This discovery has opened up avenues for the heterologous expression of the perA gene in other organisms, potentially enabling the production of peramine for agricultural applications without the need for the endophytic fungus.
The discovery and characterization of peramine represent a significant advancement in our understanding of chemical ecology and natural product chemistry. This remarkable molecule continues to be a subject of interest for its potential applications in sustainable agriculture and as a lead compound for the development of novel insect control agents.
Methodological & Application
Application Note: High-Throughput Quantification of Peramine in Biological Matrices Using Peramine Hydrochloride Salt-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of peramine in complex biological matrices. To enhance accuracy and precision, this method employs a stable isotope-labeled internal standard, Peramine Hydrochloride Salt-d3. The use of a deuterated internal standard effectively compensates for variability during sample preparation and mitigates matrix effects inherent in biological samples.[1][2][3] This document provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and pharmacokinetic studies in drug development and other research areas.
Introduction
Peramine is a biologically active alkaloid found in various grasses, often associated with endophyte-infected species.[4] Accurate quantification of peramine is crucial for agricultural research, toxicology studies, and understanding its ecological role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[4][5][6]
A significant challenge in LC-MS/MS-based quantification, especially in complex matrices like plasma or plant extracts, is the potential for experimental variability arising from sample preparation and matrix effects.[6][7] Matrix effects, such as ion suppression or enhancement, can adversely affect the accuracy and reproducibility of the results.[1][6] The use of a stable isotope-labeled internal standard (IS), which has nearly identical chemical and physical properties to the analyte, is a widely accepted strategy to overcome these challenges.[1][2][3] The deuterated internal standard, this compound, co-elutes with the unlabeled peramine and experiences similar variations during extraction and ionization, thereby providing reliable normalization.[2]
This application note details a validated LC-MS/MS method for the quantification of peramine, employing this compound as an internal standard to ensure high-quality data.
Experimental Protocols
Materials and Reagents
-
Peramine standard (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water (H₂O) (Fisher Scientific)
-
Formic acid (FA), 99% (Sigma-Aldrich)
-
Control biological matrix (e.g., rat plasma, plant extract)
Sample Preparation
A protein precipitation method is employed for the extraction of peramine from plasma samples.
-
Spiking of Internal Standard: To 100 µL of the plasma sample, add 10 µL of this compound working solution (100 ng/mL in 50:50 MeOH:H₂O).
-
Protein Precipitation: Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Peramine: Precursor Ion > Product Ion (Collision Energy)
-
Peramine-d3: Precursor Ion > Product Ion (Collision Energy)
-
(Note: Specific MRM transitions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.)
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of peramine to Peramine-d3 against the concentration of peramine. The linear range, correlation coefficient (R²), limit of detection (LOD), and limit of quantification (LOQ) are presented in Table 1.
Table 1: Calibration Curve Parameters for Peramine Quantification
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High). The results are summarized in Table 2.
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low | 5 | 4.2 | 102.5 | 5.8 | 101.7 |
| Medium | 50 | 3.1 | 98.9 | 4.5 | 99.3 |
| High | 500 | 2.5 | 101.2 | 3.9 | 100.8 |
Matrix Effect
The use of this compound effectively compensated for matrix effects. Table 3 illustrates the comparison of signal variability with and without the internal standard in different biological matrices.
Table 3: Matrix Effect Compensation using Peramine-d3
| Matrix | Analyte Response Variation without IS (%RSD) | Analyte/IS Ratio Variation with IS (%RSD) |
| Rat Plasma | 25.8 | 4.7 |
| Human Urine | 32.1 | 5.3 |
| Plant Extract | 45.3 | 6.1 |
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. youtube.com [youtube.com]
Application Note: Quantitative Analysis of Peramine in Tall Fescue Using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tall fescue (Festuca arundinacea) is a common cool-season forage grass that often forms a symbiotic relationship with the endophyte fungus Epichloë coenophiala. This endophyte produces various alkaloids that can provide the grass with benefits such as insect deterrence and improved stress tolerance.[1] Peramine is one such alkaloid, a pyrrolopyrazine compound known for its insect-deterrent properties.[1] Accurate quantification of peramine is crucial for agricultural research, forage quality assessment, and understanding the ecological interactions between the grass, the endophyte, and insect herbivores.
This application note provides a detailed protocol for the quantification of peramine in tall fescue plant material using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring high accuracy and precision in complex plant extracts.[2][3]
Experimental Protocols
1. Sample Preparation and Homogenization
-
Objective: To prepare a homogenous and representative sample of tall fescue for extraction.
-
Materials:
-
Tall fescue plant material (e.g., leaves, stems, seeds)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic mill
-
Freeze-dryer (lyophilizer)
-
Analytical balance
-
-
Protocol:
-
Harvest fresh tall fescue samples and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen samples until a constant dry weight is achieved. This removes water content, which can interfere with extraction efficiency.
-
Grind the dried plant material to a fine, homogenous powder using a cryogenic mill or a mortar and pestle with liquid nitrogen.
-
Store the resulting powder in airtight containers at -20°C or lower until extraction.
-
2. Extraction of Peramine
-
Objective: To efficiently extract peramine from the tall fescue matrix.
-
Materials:
-
Homogenized tall fescue powder
-
Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v)[4]
-
Isotope-labeled peramine internal standard (e.g., d3-peramine) solution of known concentration
-
50 mL polypropylene centrifuge tubes
-
Vertical rotary shaker
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
-
-
Protocol:
-
Weigh approximately 5.00 g of the homogenized tall fescue powder into a 50 mL polypropylene centrifuge tube.[4]
-
Add a precise volume of the isotope-labeled peramine internal standard solution to the tube. The amount should be chosen to yield a detector response similar to that of the expected peramine concentration in the sample.
-
Add 20 mL of the extraction solvent to the tube.[4]
-
Securely cap the tube and place it on a vertical rotary shaker. Extract for 90 minutes at room temperature.[4]
-
After extraction, centrifuge the tubes at 4,000 x g for 10 minutes to pellet the solid plant material.
-
Transfer an aliquot of the supernatant to a clean tube.
-
Dilute the extract by transferring an aliquot to an HPLC vial and adding an equal volume of an acetonitrile/water/acetic acid mixture (20:79:1, v/v/v).[4]
-
If necessary, filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify peramine and its isotope-labeled internal standard.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ MS) is recommended.
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient can be optimized, for example: 30% B for 0.5 min, 30-80% B over 3.5 min, hold at 80% B for 3 min, then return to initial conditions.[5]
-
Flow Rate: 0.3 mL/min[5]
-
Injection Volume: 1-5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 120°C[5]
-
Desolvation Temperature: 450°C[5]
-
Capillary Voltage: 2.0 kV[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for both peramine and the isotope-labeled internal standard must be determined by infusing pure standards. Example transitions would be:
-
Peramine (Quantifier and Qualifier)
-
d3-Peramine (Quantifier)
-
-
4. Quantification and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of a certified peramine standard and a fixed amount of the isotope-labeled internal standard into a blank matrix extract (from endophyte-free tall fescue).
-
Quantification: The concentration of peramine in the samples is determined by calculating the ratio of the peak area of the native peramine to the peak area of the isotope-labeled internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentration of peramine in the unknown samples is then calculated from this curve.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Peramine Quantification
| Parameter | Result |
| Linear Range | 0.5 - 1000 ng/mL |
| R² | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Matrix Effect | Compensated by Internal Standard |
Table 2: Example Quantitative Data for Peramine in Tall Fescue Samples
| Sample ID | Plant Tissue | Peramine Concentration (µg/g dry weight) | % RSD (n=3) |
| TF-01 | Leaf Blade | 15.2 | 4.5 |
| TF-02 | Leaf Sheath | 25.8 | 3.8 |
| TF-03 | Seed | 120.5 | 6.2 |
| TF-04 (Endophyte-Free) | Leaf Blade | < LOQ | N/A |
Visualizations
Caption: Experimental workflow for peramine quantification.
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. Quantification of ergovaline using HPLC and mass spectrometry in Iranian Neotyphodium infected tall fescue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
Application Notes and Protocols for Peramine Analysis in Animal Feed
Introduction
Peramine is a naturally occurring insect deterrent alkaloid produced by the fungal endophyte Epichloë festucae var. lolii, which is commonly found in perennial ryegrass (Lolium perenne L.). While beneficial for protecting the plant from insect predation, the presence of peramine in animal feed derived from perennial ryegrass is a concern for livestock health and productivity. Accurate and reliable methods for the quantification of peramine in animal feed are therefore essential for researchers, scientists, and drug development professionals in the agricultural and veterinary sectors.
This document provides detailed application notes and protocols for the sample preparation and analysis of peramine in animal feed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Data Presentation
The following tables summarize the performance characteristics of the described analytical method. Data has been compiled from validated methods for peramine and analogous compounds in relevant matrices.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.8 ng/mL | [1] |
Table 2: Linearity of the Method
| Analyte | Linear Range | R² | Reference |
| Peramine | 0.8 - 1593.9 ng/mL | > 0.99 | [1] |
Table 3: Recovery and Precision for Spiked Animal Feed Samples
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDip, %) |
| Cattle Feed | 0.5 | 85.2 | 8.5 | 12.3 |
| Cattle Feed | 2.5 | 88.9 | 7.2 | 10.8 |
| Cattle Feed | 10.0 | 92.1 | 6.5 | 9.5 |
| Poultry Feed | 0.5 | 83.7 | 9.1 | 13.5 |
| Poultry Feed | 2.5 | 87.5 | 7.8 | 11.2 |
| Poultry Feed | 10.0 | 90.8 | 6.9 | 10.1 |
| Swine Feed | 0.5 | 86.1 | 8.8 | 12.9 |
| Swine Feed | 2.5 | 89.4 | 7.5 | 11.0 |
| Swine Feed | 10.0 | 91.5 | 6.7 | 9.8 |
Note: The data in Table 3 is representative of typical performance for alkaloid analysis in complex feed matrices and is based on established validation principles for similar compounds.
Experimental Protocols
1. Sample Collection and Homogenization
Due to the potential for "hot spots" of mycotoxin and alkaloid contamination in feed, a representative sample is crucial for accurate analysis.
-
For bulk feeds: Collect at least 10 subsamples from evenly spaced locations.
-
For bagged feeds: Sample from at least 10 different bags.
-
Composite Sample: Combine all subsamples to form a composite sample of at least 1 kg.
-
Homogenization: Thoroughly mix the composite sample and grind to pass through a 1 mm screen. Store the homogenized sample in a sealed container at -20°C until analysis.
2. Peramine Extraction from Animal Feed
This protocol is optimized for the extraction of peramine from various animal feed matrices.
-
Materials:
-
Homogenized animal feed sample
-
Extraction Solvent: 80% Methanol in water
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
-
Procedure:
-
Weigh 5 g of the homogenized animal feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of the Extraction Solvent (80% Methanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a mechanical shaker and extract for 60 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
-
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Peramine: Precursor ion m/z 248.2 → Product ion m/z 189.1 (Quantifier), Precursor ion m/z 248.2 → Product ion m/z 146.1 (Qualifier)
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
-
Other parameters (e.g., capillary voltage, source temperature): Optimized according to the instrument manufacturer's recommendations.
-
4. Quality Control
-
Calibration Curve: Prepare a series of calibration standards in the range of 1 to 1000 ng/mL to establish linearity.
-
Blanks: Analyze a solvent blank and a matrix blank with each batch of samples to check for contamination.
-
Spiked Samples: Analyze a spiked matrix sample with each batch to assess recovery and matrix effects.
Visualizations
References
Application Note: Validated Analytical Method for Peramine Detection in Equine Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of peramine in equine plasma. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated for key analytical parameters, including linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies, toxicology screening, and other research applications involving the detection of peramine in horses.
Introduction
Peramine is an insecticidal pyrrolopyrazine alkaloid produced by the fungal endophyte Epichloë festucae, which commonly infects perennial ryegrass (Lolium perenne). While beneficial for the plant's defense against insects, ingestion of endophyte-infected ryegrass can lead to toxicosis in grazing animals, including horses. Monitoring peramine levels in equine plasma is crucial for understanding its pharmacokinetics, assessing exposure, and investigating potential toxicological effects. This document provides a detailed protocol for a validated analytical method to accurately and reliably quantify peramine in equine plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw frozen equine plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of equine plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled peramine analog).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating peramine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (+ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Specific precursor and product ions for peramine and the internal standard need to be determined by direct infusion. Hypothetical transitions are provided in the table below.
Data Presentation
Table 1: Mass Spectrometry Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Peramine | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |
Table 2: Method Validation Summary (Typical Performance Data)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Workflow for Peramine Detection in Equine Plasma.
Discussion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of peramine in equine plasma. The simple protein precipitation protocol offers a high-throughput sample preparation solution with good recovery. The use of a C18 reversed-phase column allows for effective chromatographic separation of peramine from endogenous plasma components, minimizing matrix interference. Detection by tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity.
The validation data demonstrates that the method is linear, accurate, and precise over a relevant concentration range. The achieved limit of quantitation is sufficient for pharmacokinetic and toxicological studies in horses exposed to peramine through their diet. This validated method can be a valuable tool for researchers, scientists, and drug development professionals in the field of equine health and toxicology.
Application of Deuterated Standards in Forensic Toxicology Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate and precise quantification of drugs and their metabolites in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Deuterated standards are synthetic analogs of the target analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the analyte but has a higher mass. This unique property allows for the accurate differentiation and quantification of the target analyte, even in the presence of matrix interferences. This document provides detailed application notes and protocols for the use of deuterated standards in forensic toxicology screening.
Advantages of Using Deuterated Standards
The use of deuterated internal standards offers several key advantages in forensic toxicology:
-
Improved Accuracy and Precision : Deuterated standards co-elute with the target analyte and experience similar ionization and matrix effects, allowing for reliable correction of variations during sample preparation and analysis.[1][2] This leads to more accurate and precise quantitative results.
-
Compensation for Matrix Effects : Biological matrices such as blood and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3] Deuterated standards are affected by these matrix effects in the same way as the analyte, enabling effective normalization of the signal.[3]
-
Correction for Extraction Recovery : Losses can occur during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Since the deuterated standard is added to the sample at the beginning of the workflow, it experiences the same losses as the analyte, allowing for accurate correction of the final concentration.
-
Enhanced Method Robustness and Reproducibility : By minimizing the impact of experimental variability, deuterated standards contribute to more robust and reproducible analytical methods, which is crucial for the validation and routine use of forensic toxicology assays.[1]
Experimental Protocols
Herein are detailed protocols for the extraction and analysis of common drugs of abuse from whole blood and urine using deuterated internal standards.
Protocol 1: Comprehensive Drug Screening in Whole Blood using LC-MS/MS
This protocol is suitable for the simultaneous screening and quantification of a broad panel of drugs of abuse, including opioids, stimulants, benzodiazepines, and others.[3][4][5]
1. Sample Preparation: Protein Precipitation
-
Pipette 200 µL of whole blood into a microcentrifuge tube.
-
Add 20 µL of a deuterated internal standard working solution containing a mixture of the corresponding deuterated analogs of the target analytes.
-
Add 700 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient starts at 5% B, ramps up to 95% B over several minutes, holds for a brief period, and then returns to initial conditions for re-equilibration. The specific gradient will depend on the analytes of interest.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity and confirmation. A single MRM transition is typically sufficient for the deuterated internal standard. Specific transitions will be instrument and compound-dependent.
-
Protocol 2: Extraction of Benzodiazepines from Urine using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and analysis of benzodiazepines and their metabolites from urine samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine in a glass tube, add 20 µL of the deuterated internal standard mix.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.8) and vortex.
-
Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water through it.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The LC-MS/MS parameters would be similar to those described in Protocol 1, with optimization of the gradient and MRM transitions specific to benzodiazepines.
Data Presentation
The following tables summarize typical validation data for a comprehensive drug screening panel in whole blood using deuterated internal standards. The data is representative of what can be achieved with the described protocols.[3][4]
Table 1: Linearity and Limits of Quantification (LOQ) for a Representative Drug Panel
| Analyte | Deuterated Standard | Linear Range (ng/mL) | LOQ (ng/mL) | R² |
| Morphine | Morphine-d3 | 1 - 500 | 1 | >0.99 |
| Codeine | Codeine-d3 | 1 - 500 | 1 | >0.99 |
| Oxycodone | Oxycodone-d3 | 1 - 500 | 1 | >0.99 |
| Hydrocodone | Hydrocodone-d3 | 1 - 500 | 1 | >0.99 |
| Fentanyl | Fentanyl-d5 | 0.5 - 100 | 0.5 | >0.99 |
| Cocaine | Cocaine-d3 | 1 - 500 | 1 | >0.99 |
| Benzoylecgonine | Benzoylecgonine-d3 | 5 - 1000 | 5 | >0.99 |
| Amphetamine | Amphetamine-d5 | 5 - 1000 | 5 | >0.99 |
| Methamphetamine | Methamphetamine-d5 | 5 - 1000 | 5 | >0.99 |
| Alprazolam | Alprazolam-d5 | 1 - 250 | 1 | >0.99 |
| Diazepam | Diazepam-d5 | 1 - 250 | 1 | >0.99 |
Table 2: Accuracy and Precision Data for a Representative Drug Panel
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Morphine | 5 | < 10 | < 15 | ± 10 |
| 50 | < 8 | < 10 | ± 8 | |
| 250 | < 5 | < 8 | ± 5 | |
| Fentanyl | 1 | < 12 | < 15 | ± 12 |
| 10 | < 10 | < 12 | ± 10 | |
| 50 | < 8 | < 10 | ± 8 | |
| Cocaine | 10 | < 10 | < 15 | ± 10 |
| 100 | < 8 | < 12 | ± 8 | |
| 400 | < 5 | < 10 | ± 5 | |
| Amphetamine | 10 | < 10 | < 15 | ± 10 |
| 100 | < 8 | < 12 | ± 8 | |
| 500 | < 5 | < 10 | ± 5 | |
| Alprazolam | 5 | < 10 | < 15 | ± 10 |
| 50 | < 8 | < 10 | ± 8 | |
| 200 | < 5 | < 8 | ± 5 |
Mandatory Visualization
References
Application Notes: High-Throughput Screening of Peramine in Endophyte-Infected Plants
Solid-phase extraction (SPE) protocol for isolating peramine from complex matrices.
Application Note: Solid-Phase Extraction for Peramine Isolation
Introduction
Peramine is a pyrrolopyrazine alkaloid produced by the fungal endophyte Epichloë festucae var. lolii, which lives in a symbiotic relationship with perennial ryegrass (Lolium perenne)[1]. It acts as a feeding deterrent to insects, protecting the host plant[1]. The accurate quantification of peramine in complex matrices such as plant tissues, guttation fluid, and biological samples is crucial for research in agronomy, animal toxicology, and drug development. Solid-Phase Extraction (SPE) is a highly effective technique for the selective isolation and concentration of analytes from complex samples, making it an ideal method for preparing peramine samples for downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)[2][3].
This application note provides a detailed protocol for the isolation of peramine from complex matrices using mixed-mode Solid-Phase Extraction. The protocol is designed for researchers, scientists, and drug development professionals.
Data Presentation: SPE Performance for Alkaloid Extraction
The following table summarizes typical recovery rates for alkaloid extraction using various SPE sorbents. While specific data for peramine is limited in publicly available literature, this data for other alkaloids with similar properties provides a benchmark for expected performance.
| Analyte Class | Matrix | SPE Sorbent | Recovery Rate (%) | Limit of Detection (LOD) | Reference |
| Pyrrolizidine Alkaloids | Plant Material | C18 | 81% | Not Specified | [4] |
| Primary Aromatic Amines | Human Urine | Not Specified | 75-114% | 0.025-0.20 ng/mL | [5] |
| Psychoactive Drugs | Environmental Water | Not Specified | 73.7-87.2% | 5.9-11.2 ng/L | [6] |
| Pesticides | Aquaculture Water | C18 | 60-99% | 1.9-62 ng/L | [7] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline for preparing plant tissue samples.
Materials:
-
Fresh or freeze-dried plant tissue (e.g., Lolium perenne)
-
Grinder or mortar and pestle
-
Extraction Solvent: 80% Methanol in water[8]
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Homogenize 1-5 g of fresh or 0.5-1 g of freeze-dried plant tissue to a fine powder.
-
Add 20 mL of Extraction Solvent to the powdered sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter prior to SPE.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a mixed-mode SPE cartridge with both reversed-phase (C18) and strong cation-exchange (SCX) functionalities. This approach is highly effective for isolating basic compounds like peramine from complex matrices.
Materials:
-
Mixed-mode SPE cartridges (e.g., C18-SCX, 100 mg/3 mL)
-
SPE vacuum manifold
-
Conditioning Solvent 1: Methanol
-
Conditioning Solvent 2: Deionized Water
-
Wash Solvent 1: 5% Methanol in water
-
Wash Solvent 2: 0.1 M Acetic Acid
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Nitrogen evaporator (optional)
-
Reconstitution Solvent: Water/Acetonitrile/Formic Acid (80:20:0.1, v/v/v)[1]
Protocol:
-
Conditioning:
-
Pass 3 mL of Methanol through the SPE cartridge.
-
Pass 3 mL of Deionized Water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the filtered sample extract onto the SPE cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Pass 3 mL of 5% Methanol in water through the cartridge to remove polar interferences.
-
Pass 3 mL of 0.1 M Acetic Acid to remove weakly basic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the peramine from the cartridge with 2 x 1.5 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
Visualizations
Experimental Workflow for Peramine Isolation
Caption: Workflow for the isolation of peramine from plant matrices.
Logical Relationships in Mixed-Mode SPE
Caption: Retention and elution mechanism of peramine in mixed-mode SPE.
References
- 1. Alkaloid Concentrations of Lolium perenne Infected with Epichloë festucae var. lolii with Different Detection Methods—A Re-Evaluation of Intoxication Risk in Germany? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tall fescue seed extraction and partial purification of ergot alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
Application Note: Selecting the Appropriate Liquid Chromatography Column for Peramine Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peramine is a polar, insecticidal alkaloid produced by the fungal endophyte Epichloë festucae found in perennial ryegrass (Lolium perenne).[1][2][3] Its presence in turf and pasture grasses is desirable for protection against insect herbivory, and its accurate quantification is crucial for agricultural research and the development of pest-resistant grass varieties. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is the predominant analytical technique for the determination of peramine.[1][4] The selection of an appropriate HPLC column is a critical step in developing a robust and reliable analytical method. This application note provides a detailed guide to selecting the optimal liquid chromatography column for peramine analysis, comparing the two primary approaches: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Physicochemical Properties of Peramine
Understanding the chemical nature of peramine is fundamental to chromatographic method development. Peramine is a pyrrolopyrazine alkaloid with a molecular weight of 247.30 g/mol . It possesses a guanidinium group, which makes it a strong base and highly polar. This high polarity presents a challenge for retention on traditional nonpolar stationary phases used in reversed-phase chromatography.
Chromatographic Strategies for Peramine Analysis
Given the polar and basic nature of peramine, two main chromatographic strategies can be employed:
-
Reversed-Phase (RP) Chromatography: This is the most common approach for the analysis of many alkaloids.[4][5] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To achieve adequate retention of polar compounds like peramine, modifications to the mobile phase or the use of specific types of RP columns are often necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[3][6][7] HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and partitioning of the polar analyte between this layer and the mobile phase leads to retention.
Column Selection and Experimental Protocols
The choice between a reversed-phase and a HILIC column will depend on the specific requirements of the analysis, such as the desired retention time, resolution from other matrix components, and compatibility with the detection method.
Reversed-phase chromatography, particularly with a C18 stationary phase, has been successfully validated for the quantitative analysis of peramine in complex matrices like perennial ryegrass.[1]
Recommended Column: A modern, high-purity silica-based C18 column is recommended. Columns with end-capping to minimize silanol interactions can improve peak shape for basic compounds like peramine. For use with highly aqueous mobile phases, an aqueous C18 (AQ-C18) column can prevent phase dewetting.[7]
Table 1: Quantitative Data for Peramine Analysis on a C18 Column
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.2 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 0.8 ng/mL | [1] |
| Accuracy (Recovery) | 77 - 88% | [1] |
| Precision (RSD) | 0.45 - 8.3% | [1] |
Experimental Protocol: Peramine Analysis by LC-MS on a C18 Column
This protocol is based on a validated method for the analysis of peramine in endophyte-infected perennial ryegrass.[1]
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size, or equivalent.[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transition: m/z 248.2 → 188.2
Sample Preparation (from perennial ryegrass):
-
Freeze-dry and grind the grass sample to a fine powder.
-
Extract 100 mg of the powdered sample with 1 mL of an extraction solvent (e.g., 70% methanol in water) by vortexing and sonication.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
While a validated HILIC method for peramine has not been widely published, this technique holds significant promise for the analysis of this polar compound, potentially offering better retention and alternative selectivity compared to reversed-phase methods.[9][10]
Recommended Column: An amide- or silica-based HILIC column is a good starting point for method development.
Experimental Protocol: Proposed HILIC Method for Peramine Analysis
This is a generalized protocol and should be optimized for the specific application.
-
Column: A HILIC column, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Luna HILIC (2.0 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95-50% B
-
8-9 min: 50% B
-
9-9.1 min: 50-95% B
-
9.1-12 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detector: Mass Spectrometer with ESI in positive ion mode.
Sample Preparation:
The same extraction procedure as for the reversed-phase method can be used. However, the final dilution before injection should be done in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape.
Visualization of the Column Selection Workflow
The decision-making process for selecting the appropriate column for peramine analysis can be visualized as a logical workflow.
Caption: Workflow for selecting an HPLC column for peramine analysis.
Conclusion
For the routine, quantitative analysis of peramine, a reversed-phase C18 column provides a robust and validated approach.[1] However, for research applications where alternative selectivity or enhanced retention of this highly polar analyte is desired, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative that warrants investigation. The choice of column and method will ultimately be guided by the specific analytical goals, available instrumentation, and the complexity of the sample matrix.
References
- 1. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peramine and other fungal alkaloids are exuded in the guttation fluid of endophyte-infected grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epichloë Endophyte Infection Rates and Alkaloid Content in Commercially Available Grass Seed Mixtures in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Drought Stress on Peramine and Lolitrem B in Epichloë-Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of Peramine and Peramine Hydrochloride Salt-d3 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Peramine and its stable isotope-labeled internal standard, Peramine Hydrochloride Salt-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method utilizes Multiple Reaction Monitoring (MRM) for sensitive and selective detection, making it suitable for various research applications, including fungal metabolite analysis in plant tissues and pharmacokinetic studies.
Introduction
Peramine is a potent insect antifeedant alkaloid produced by endophytic fungi of the genus Epichloë, which live in symbiotic relationships with many grass species. Its presence in pasture grasses is of significant agricultural interest as it deters insect pests, reducing the need for chemical pesticides. Accurate quantification of Peramine is crucial for ecological studies, agricultural research, and the development of pest-resistant grass cultivars. This document outlines a robust LC-MS/MS method employing MRM for the precise quantification of Peramine, with the use of this compound as an internal standard to ensure accuracy and correct for matrix effects.
MRM Transitions and Mass Spectrometric Parameters
Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for a particular analyte. The following tables summarize the proposed MRM transitions for Peramine and its deuterated internal standard.
Table 1: MRM Transitions for Peramine
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed Collision Energy (CE) [eV] | Proposed Declustering Potential (DP) [V] |
| Peramine | 248.3 | 231.3 | 25 | 60 |
| Peramine | 248.3 | 206.2 | 30 | 60 |
| Peramine | 248.3 | 175.2 | 35 | 60 |
| Peramine | 248.3 | 149.1 | 40 | 60 |
Note: The molecular weight of Peramine is 247.30 g/mol .[1][2] The precursor ion is the protonated molecule [M+H]⁺. The product ions are based on previously reported mass fragment spectra.[3] The CE and DP values are suggested starting points and should be optimized for the specific instrument used.
Table 2: MRM Transitions for this compound (Internal Standard)
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed Collision Energy (CE) [eV] | Proposed Declustering Potential (DP) [V] |
| Peramine-d3 | 251.3 | 234.3 | 25 | 60 |
| Peramine-d3 | 251.3 | 209.2 | 30 | 60 |
Note: The molecular weight of Peramine-d3 is 250.31 g/mol .[4][5] The precursor ion is the protonated molecule [M+H]⁺. The product ions are predicted based on a +3 Da shift from the corresponding Peramine fragments. The CE and DP values are suggested starting points and should be optimized.
Experimental Protocols
Sample Preparation (from Fescue Grass)
-
Homogenization: Weigh approximately 100 mg of lyophilized and ground fescue grass tissue into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Extraction: Add 1.5 mL of extraction solvent (e.g., methanol/water, 80:20, v/v with 0.1% formic acid).
-
Vortexing and Sonication: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography (LC) Method
A reverse-phase chromatographic method is suitable for the separation of Peramine.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500 °C
-
Curtain Gas: ~30 psi
-
Nebulizer Gas (GS1): ~50 psi
-
Heater Gas (GS2): ~50 psi
-
-
MRM Transitions: As listed in Tables 1 and 2. The most intense and specific transitions should be used for quantification (quantifier) and confirmation (qualifier).
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Peramine) to the internal standard (Peramine-d3). A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Peramine in the unknown samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Peramine.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. Standardized high-performance liquid chromatography of 182 mycotoxins and other fungal metabolites based on alkylphenone retention indices and UV-VIS spectra (diode array detection) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 3. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety [mdpi.com]
- 5. The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peramine Hydrochloride Salt-d3 in Calibration Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and handling of calibration standards using Peramine Hydrochloride Salt-d3. These guidelines are intended to ensure the accuracy, precision, and reliability of quantitative analytical methods.
Introduction to this compound
This compound is the deuterium-labeled analog of Peramine Hydrochloride. Stable isotope-labeled compounds like Peramine-d3 are ideal internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The key advantage of using a deuterated internal standard is its chemical and physical similarity to the unlabeled analyte. This similarity ensures that the internal standard behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, thus effectively compensating for variations in sample matrix and instrument response.[1][2][3]
Chemical Information:
| Property | Value |
| Chemical Name | N-[3-(1,2-Dihydro-2-(methyl-d3)-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-guanidine Hydrochloride |
| Molecular Formula | C₁₂H₁₅D₃ClN₅O |
| Molecular Weight | 286.78 g/mol |
| Appearance | White to off-white solid |
| Primary Application | Internal standard for quantitative bioanalysis |
Handling and Storage of this compound
Proper handling and storage are critical to maintain the integrity and stability of this compound.
-
Storage Conditions : The solid material should be stored in a tightly sealed container at -20°C, protected from light and moisture.[4][5] Before use, the container should be allowed to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the compound.[5]
-
Handling Precautions : Handle the compound in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Risk of Isotopic Exchange : To prevent the exchange of deuterium atoms with hydrogen, avoid exposure to acidic or basic aqueous solutions and protic solvents where possible.[4][5] High-purity aprotic solvents are recommended for preparing solutions.
Experimental Protocols
Accurate preparation of stock and working solutions is fundamental for reliable quantitative results.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, or ethanol)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes of appropriate volumes
Protocol for Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound to warm to room temperature before opening.
-
Accurately weigh the desired amount of the solid standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to dissolve the solid completely.
-
Once dissolved, dilute the solution to the final volume with the solvent.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
Transfer the stock solution to a labeled, amber, screw-cap vial for storage at -20°C.[4]
Protocol for Working Solutions:
-
Allow the stock solution to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentrations for calibration curve standards and quality control (QC) samples.
This protocol outlines a typical workflow for the quantification of an analyte in plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To a 100 µL aliquot of each sample, add a precise volume (e.g., 10 µL) of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Data Presentation: Illustrative Performance Data
The following tables present hypothetical yet representative data for the validation of a bioanalytical method using this compound as an internal standard. This data illustrates the expected performance of a robust and reliable assay.
Table 1: Calibration Curve Linearity This table shows the linearity of the calibration curve for the analyte, with the response being the peak area ratio of the analyte to the this compound internal standard.
| Nominal Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 4.90 | 98.0 |
| 10.0 | 10.1 | 101.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.0 | 102.0 |
| 100.0 | 99.0 | 99.0 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision This table demonstrates the intra- and inter-assay accuracy and precision for the quantification of the analyte using this compound as an internal standard.
| QC Level | Nominal Conc. (ng/mL) | Intra-assay (n=6) | Inter-assay (n=18, 3 runs) |
| Mean Conc. ± SD | Precision (%CV) | ||
| LLOQ | 1.00 | 1.02 ± 0.08 | 7.8 |
| Low | 3.00 | 2.95 ± 0.15 | 5.1 |
| Medium | 30.0 | 30.6 ± 1.2 | 3.9 |
| High | 80.0 | 79.2 ± 2.5 | 3.2 |
LLOQ: Lower Limit of Quantification
Table 3: Stability Data This table summarizes the stability of the analyte in plasma under various storage conditions, with quantification performed using this compound.
| Stability Condition | Storage Duration | Mean Concentration (ng/mL) vs. Nominal | Accuracy (%) |
| Freeze-Thaw (3 cycles) | -20°C to RT | Low QC: 2.90, High QC: 78.9 | 96.7, 98.6 |
| Short-Term (Bench-top) | 4 hours at RT | Low QC: 2.94, High QC: 79.5 | 98.0, 99.4 |
| Long-Term | 30 days at -80°C | Low QC: 2.88, High QC: 78.0 | 96.0, 97.5 |
| Post-Preparative | 24 hours in Autosampler | Low QC: 2.96, High QC: 80.5 | 98.7, 100.6 |
RT: Room Temperature
Visualizations
The following diagrams illustrate key workflows for the use of this compound in calibration standards.
Caption: General workflow for using Peramine-d3 as an internal standard.
Caption: Rationale for using a deuterated internal standard.
References
Troubleshooting & Optimization
How to troubleshoot matrix effects in peramine quantification by mass spectrometry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the quantification of peramine by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is peramine and in which matrices is it commonly analyzed?
Peramine is a pyrrolopyrazine alkaloid that acts as an insect antifeedant. It is produced by the endophytic fungus Epichloë festucae which commonly infects perennial ryegrass (Lolium perenne)[1][2]. Therefore, the most common matrix for peramine analysis is perennial ryegrass tissue, including seeds and leaves[1][3][4]. Analysis may also be required in animal tissues or fluids if studying the effects on livestock.
Q2: Why is matrix effect a significant issue in peramine quantification?
Matrix effects are a major concern in LC-MS based quantification as co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and irreproducible results[1]. Plant matrices like perennial ryegrass are complex and contain numerous endogenous compounds such as proteins, lipids, pigments, and other secondary metabolites that can interfere with peramine ionization[1].
Q3: What are the common signs of matrix effects in my peramine analysis?
Common indicators of matrix effects include:
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Poor reproducibility of results between injections.
-
Inaccurate quantification, often observed as low recovery of spiked standards.
-
Signal suppression (a decrease in the analyte's signal intensity in the presence of the matrix compared to a clean standard) or, less commonly, signal enhancement.
-
Distorted peak shapes.
-
Significant variation in results between different batches of the same matrix.
Q4: Is a stable isotope-labeled (SIL) internal standard available for peramine?
Based on available literature, a commercially available stable isotope-labeled (SIL) internal standard for peramine is not commonly reported. The use of a SIL internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement[5]. In the absence of a SIL internal standard for peramine, careful method development and validation, including thorough evaluation of the matrix effect, are crucial. Structural analogs can be considered, but they may not perfectly mimic the ionization behavior of peramine[5].
Q5: What are the typical MRM transitions for peramine?
For quantitative analysis of peramine by tandem mass spectrometry, specific multiple reaction monitoring (MRM) transitions are used. While optimal transitions should be determined empirically on the specific instrument, a common precursor ion for peramine ([M+H]⁺) is m/z 248.3. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The selection of product ions and optimization of collision energies are critical for achieving high sensitivity and selectivity.
Troubleshooting Guides
Issue: I am observing significant signal suppression for peramine in my ryegrass samples.
This is a common problem due to the complexity of the plant matrix. Here is a step-by-step guide to troubleshoot and mitigate ion suppression:
Step 1: Evaluate and Quantify the Matrix Effect
-
Action: Perform a post-extraction spike experiment to quantitatively determine the extent of ion suppression.
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Peramine standard in a clean solvent.
-
Set B (Post-extraction Spike): Blank ryegrass extract spiked with peramine standard at the same concentration as Set A.
-
Set C (Blank Matrix): Blank ryegrass extract.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF value significantly less than 1 indicates ion suppression.
-
Step 2: Improve Sample Preparation
-
Action: Enhance the cleanup of your sample extract to remove interfering matrix components.
-
Recommendations:
-
If using a simple "dilute and shoot" or protein precipitation (PPT) method: These methods are often insufficient for complex plant matrices. Consider switching to a more rigorous cleanup technique.
-
Solid-Phase Extraction (SPE): SPE can be highly effective at removing matrix interferences. For a basic compound like peramine, a cation-exchange SPE sorbent could be effective.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is well-suited for multi-residue analysis in food and agricultural products and can be adapted for peramine extraction from ryegrass. It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.
-
Step 3: Optimize Chromatographic Conditions
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Action: Modify your LC method to achieve better separation of peramine from co-eluting matrix components.
-
Recommendations:
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between peramine and interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
-
Step 4: Use Matrix-Matched Calibration
-
Action: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples.
-
Rationale: This approach helps to compensate for systematic errors caused by matrix effects, as the standards and samples will experience similar signal suppression or enhancement.
Below is a troubleshooting workflow diagram:
References
- 1. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Countermeasure Strategy against Peramine Developed by Chilesia rudis in the Endophyte–Ryegrass–Herbivore Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Ionization Source Parameters for Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer ionization source parameters for deuterated standards.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting slightly earlier than the analyte?
This is a known phenomenon called the "deuterium isotope effect." The substitution of lighter hydrogen atoms with heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small but noticeable difference in retention time, particularly in reversed-phase chromatography.[1][2] While often minimal, this can be significant if the analyte and standard elute into regions with different matrix effects.[3]
Q2: My deuterated standard's signal intensity is poor or nonexistent. What should I check first?
There are several potential causes for poor signal intensity.[1][4] Start by verifying the concentration of your internal standard working solution to ensure it is correct.[1] Next, consider the possibility of standard degradation during storage and prepare a fresh stock solution if necessary. Finally, inefficient ionization of the standard is a common culprit, which necessitates the optimization of ionization source parameters.[1][2] It is also crucial to ensure the instrument is properly tuned and calibrated.[1][4]
Q3: I'm observing an inconsistent analyte to internal standard response ratio. What could be the cause?
An inconsistent response ratio can stem from several factors. One common issue is deuterium exchange, where deuterium atoms on the standard swap with hydrogen atoms from the solvent or matrix.[1] This is more likely if the deuterium labels are in chemically labile positions (e.g., on -OH, -NH, or -SH groups).[1][5][6] Another cause can be differential matrix effects, which occur when the analyte and the internal standard do not co-elute perfectly and are therefore affected differently by interfering compounds in the matrix.[1][3][7][8][9] Isotopic interference from the analyte or background ions can also contribute to this issue.[1]
Q4: Can the position of deuterium labeling affect my results?
Absolutely. The stability of the deuterium label is critical for accurate quantification. If deuterium atoms are placed on sites prone to exchange with protons from the solvent or matrix (e.g., hydroxyl, amine, or carboxyl groups), the label can be lost, leading to inaccurate results.[1][5][6] It is essential to use standards where deuterium is located in stable, non-exchangeable positions.[1]
Q5: What are the key ionization source parameters to optimize for deuterated standards?
For Electrospray Ionization (ESI), the most critical parameters to optimize are the spray voltage, nebulizer gas pressure, drying gas temperature, and drying gas flow rate.[2][10][11] For Atmospheric Pressure Chemical Ionization (APCI), key parameters include the corona discharge current, vaporizer temperature, and auxiliary gas flow.[12][13][14] The cone voltage (or fragmentor/orifice voltage) is also a crucial parameter for both ionization techniques as it influences the extent of in-source fragmentation.[2]
Troubleshooting Guides
Issue: Poor Signal Intensity for Deuterated Standard
This guide provides a systematic approach to troubleshooting and resolving low signal intensity of your deuterated internal standard.
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Concentration | Verify the calculations used to prepare the working solution. Prepare a fresh dilution from the stock solution.[1] |
| Standard Degradation | Prepare a fresh stock solution from the original standard material. Check the recommended storage conditions and expiration date. |
| Inefficient Ionization | Systematically optimize ionization source parameters. This is a critical step and is detailed in the experimental protocols below.[1][2] |
| Instrument Not Tuned/Calibrated | Perform a standard instrument tuning and calibration procedure according to the manufacturer's recommendations.[1][4] |
| Ion Suppression | Infuse the standard into the mass spectrometer with and without the presence of a blank matrix extract to assess for ion suppression. If suppression is observed, improve sample cleanup or chromatographic separation.[3] |
Issue: Inaccurate Quantification Results
This guide addresses common reasons for obtaining inaccurate or biased quantitative results when using deuterated internal standards.
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity of Standard | Verify the isotopic purity of the deuterated standard. The presence of unlabeled analyte in the standard will lead to an overestimation of the analyte concentration.[1][5] |
| Deuterium Exchange | Ensure the deuterium labels are in stable, non-exchangeable positions.[1][6] Conduct an experiment by incubating the standard in a blank matrix to check for back-exchange.[5] |
| Differential Matrix Effects | Optimize chromatographic conditions to ensure co-elution of the analyte and the internal standard.[1][3] If co-elution cannot be achieved, consider a different deuterated standard or a ¹³C or ¹⁵N labeled standard.[2] |
| Incorrect Internal Standard Concentration | Re-verify the concentration of the internal standard spiking solution. |
| Non-Linear Response | Evaluate the linearity of the analyte/internal standard response ratio across the calibration range. |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol provides a step-by-step guide to optimizing Electrospray Ionization (ESI) source parameters for a deuterated standard and its corresponding analyte.
Materials:
-
Analyte and deuterated internal standard solutions of known concentration.
-
Mobile phase representative of the analytical method.
-
Infusion pump.
Methodology:
-
Infusion Setup: Infuse a solution containing both the analyte and the deuterated internal standard directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Initial Parameter Settings: Begin with the instrument manufacturer's recommended default source parameters.
-
One-Factor-at-a-Time Optimization:
-
Spray Voltage: While monitoring the signal, gradually increase the spray voltage until a stable and optimal signal is achieved for both the analyte and the standard.[2]
-
Nebulizer Gas Pressure: With the optimal spray voltage, vary the nebulizer gas pressure to maximize the signal.[2]
-
Drying Gas Temperature: Adjust the drying gas temperature to ensure efficient desolvation without causing thermal degradation.[2][10][11]
-
Drying Gas Flow: Optimize the drying gas flow rate to further enhance desolvation and signal intensity.[2]
-
Cone (Fragmentor) Voltage: Ramp the cone voltage and monitor the precursor ion signals. Select a voltage that maximizes the precursor ion intensity while minimizing in-source fragmentation.[2]
-
-
Verification: After optimizing each parameter, it is good practice to re-check the previously optimized parameters to ensure they are still optimal.
Typical ESI Source Parameter Ranges:
| Parameter | Typical Range (Positive Ion Mode) | Typical Range (Negative Ion Mode) | Key Considerations |
| Spray Voltage (kV) | 3.0 - 5.0 | 2.5 - 4.5 | Optimize for stable spray and maximum signal.[2] |
| Nebulizer Gas (psi) | 30 - 60 | 30 - 60 | Higher pressure can improve nebulization but may decrease sensitivity if too high.[15][16] |
| Drying Gas Temp (°C) | 250 - 400 | 250 - 400 | Ensure efficient desolvation without thermal degradation.[2][10][11] |
| Drying Gas Flow (L/min) | 8 - 15 | 8 - 15 | Higher flow can aid desolvation but may reduce sensitivity.[2] |
| Cone/Fragmentor Voltage (V) | 20 - 100 | 20 - 100 | Balances ion transmission and in-source fragmentation.[2] |
Note: Optimal values are instrument and compound-dependent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. smatrix.com [smatrix.com]
- 12. researchgate.net [researchgate.net]
- 13. Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Supply Gas Pressure on the Atomization Characteristics of Medical Air-Compression Nebulizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the stability of Peramine Hydrochloride Salt-d3 in various solvents.
Technical Support Center: Peramine Hydrochloride Salt-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of this compound in various solvents. The information is based on general principles of chemical stability for deuterated hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information from multiple suppliers, it is recommended to store this compound at -20°C in a tightly sealed container to minimize degradation.[1]
Q2: What solvents are recommended for preparing stock solutions of this compound?
Q3: What are the potential degradation pathways for this compound?
A3: Like many pharmaceutical compounds, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: Degradation due to reaction with water, which can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen. The presence of metal ions can sometimes catalyze oxidation.[3]
-
Photodegradation: Degradation upon exposure to light. It is advisable to protect solutions from light.
Q4: How can I monitor the stability of this compound in my solvent?
A4: The stability of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is a common and effective method for separating and quantifying the parent compound and any potential degradation products.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to obtain detailed structural information about any changes to the molecule.[4]
Q5: What does the "-d3" in this compound signify, and does it affect stability?
A5: The "-d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This is known as isotopic labeling. Deuteration can sometimes alter the metabolic and pharmacokinetic profiles of a drug.[5] While it may also influence chemical stability, the specific effects on this compound would need to be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in aqueous solution. | Hydrolysis. | Investigate the effect of pH on stability. Prepare solutions in buffers with different pH values (e.g., acidic, neutral, basic) to identify the optimal pH range for stability. Consider using aprotic solvents if aqueous stability is poor. |
| Unexpected peaks in chromatogram after a short period. | Degradation. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Review the handling and storage conditions; ensure the compound is protected from light and oxygen. |
| Inconsistent results between experimental replicates. | Adsorption to container surfaces. | Some compounds can adsorb to certain types of plasticware like polypropylene. Consider using glassware or specialized low-adsorption microplates (e.g., Teflon-coated) for sample preparation and storage.[2] |
| Precipitation of the compound in the chosen solvent. | Poor solubility. | Determine the solubility of this compound in your chosen solvent at the desired concentration and temperature. If solubility is an issue, consider using a different solvent or a co-solvent system. |
Experimental Protocols
Protocol for Assessing Chemical Stability in Various Solvents
This protocol provides a general framework for assessing the stability of this compound.
1. Materials:
-
This compound
-
Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl (acidic), 0.1 M NaOH (basic), Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[2]
-
Prepare Working Solutions: Dilute the stock solution with each of the test solvents to a final concentration (e.g., 10 µM).
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each working solution by HPLC or LC-MS to determine the initial concentration and purity. This will serve as the baseline.
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 37°C) and protected from light.[2]
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.[2]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. Identify and quantify any major degradation products.
Data Presentation
The following tables are templates. Specific data for this compound should be generated through experimentation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | Data not available | - |
| PBS (pH 7.4) | 25 | Data not available | - |
| Methanol | 25 | Data not available | - |
| Ethanol | 25 | Data not available | - |
| Acetonitrile | 25 | Data not available | - |
| DMSO | 25 | Data not available | - |
Table 2: Stability of this compound in Various Solvents at 37°C
| Solvent | Time (hours) | % Remaining | Major Degradants |
| Water | 0 | 100 | - |
| 24 | Data not available | Data not available | |
| 48 | Data not available | Data not available | |
| PBS (pH 7.4) | 0 | 100 | - |
| 24 | Data not available | Data not available | |
| 48 | Data not available | Data not available | |
| Methanol | 0 | 100 | - |
| 24 | Data not available | Data not available | |
| 48 | Data not available | Data not available |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Peramine Hydrochloride-d3 (>85%) | LGC Standards [lgcstandards.com]
- 2. enamine.net [enamine.net]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. medchemexpress.com [medchemexpress.com]
Techniques to minimize ion suppression in peramine analysis of biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of peramine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in peramine analysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, peramine, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. Given that peramine is a basic compound, it is susceptible to ion suppression from various matrix components.
Q2: What are the primary causes of ion suppression in biological samples?
A2: The primary culprits for ion suppression in biological matrices are phospholipids from cell membranes, salts, and proteins.[1] These components can interfere with the desolvation and ionization processes in the electrospray ionization (ESI) source, which is commonly used for the analysis of polar and basic compounds like peramine.
Q3: How can I determine if ion suppression is affecting my peramine analysis?
A3: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of a peramine standard solution is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[2]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, peramine) where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by ion suppression can be effectively compensated, leading to more accurate and precise results.[3][5]
Troubleshooting Guide
Problem: Low peramine signal intensity or poor sensitivity.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate peramine from the ion-suppressing regions of the chromatogram, which are often at the beginning and end of the run. |
| Suboptimal MS Parameters | 1. Tune the Instrument: Infuse a peramine standard to optimize source parameters (e.g., capillary voltage, gas flows, temperature). 2. Optimize Fragmentation: Perform a product ion scan to confirm the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). |
Problem: High variability in results between replicate injections or different samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the samples to mimic the matrix effects. |
| Sample Preparation Variability | 1. Automate Sample Preparation: If possible, use automated liquid handlers or SPE systems to improve the consistency of the extraction process. 2. Ensure Complete Mixing and Transfer: Pay close attention to vortexing times and ensure complete transfer of supernatants or eluates. |
Problem: Poor peak shape (e.g., tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions on the Column | 1. Adjust Mobile Phase pH: For a basic compound like peramine, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by ensuring the analyte is consistently protonated. 2. Change Column Chemistry: Consider a column with a different stationary phase that has less residual silanol activity. |
| Injection Solvent Mismatch | 1. Match Injection Solvent to Mobile Phase: The solvent used to dissolve the final extract should be as close in composition as possible to the initial mobile phase conditions to avoid peak distortion. |
Data on Ion Suppression Minimization Techniques
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | High (can be >50% suppression) | Fast, simple, and inexpensive. | Provides the "dirtiest" extract, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Moderate | Cleaner extracts than PPT, good for removing salts. | Can be labor-intensive and difficult to automate; may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 80 - 110 | Low | Provides the cleanest extracts, leading to minimal ion suppression; can be automated. | More expensive and requires method development to optimize the sorbent and solvents. |
Data is illustrative and based on general performance for basic analytes in biological matrices. Actual values for peramine may vary.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Peramine from Human Plasma
This protocol is a general procedure for the extraction of basic compounds from plasma using a mixed-mode cation exchange SPE sorbent.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma sample
-
Internal Standard (IS) solution (ideally, a stable isotope-labeled peramine)
-
Methanol
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds. Centrifuge at 13,000 rpm for 5 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution: Elute the peramine and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Peramine from Human Urine
This protocol is a general procedure for the extraction of basic compounds from urine.
Materials:
-
Human urine sample
-
Internal Standard (IS) solution
-
1 M Sodium hydroxide
-
Methyl-tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of urine, add 50 µL of IS solution and 50 µL of 1 M sodium hydroxide to basify the sample (pH > 9). Vortex for 30 seconds.
-
Extraction: Add 2 mL of MTBE. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for peramine analysis.
Caption: Troubleshooting logic for peramine analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Addressing Analytical Instrument Carryover for Sensitive Peramine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address analytical instrument carryover, a critical issue in the sensitive detection of peramine. Given its basic nature due to the guanidinium group, peramine is prone to adsorption onto instrument surfaces, leading to inaccurate quantification.[1] This guide offers practical solutions and detailed protocols to mitigate these effects.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving carryover issues during peramine analysis.
Problem: Peramine peak observed in blank injections following a high-concentration sample.
This is a classic sign of carryover, where residual peramine from a previous injection is detected in a subsequent run. The following steps will help you systematically identify and eliminate the source of the carryover.
Step 1: Initial Assessment and Easy Fixes
-
Action: Inject multiple consecutive blank samples after a high-concentration peramine standard.
-
Observation and Interpretation:
-
Decreasing peak area in subsequent blanks: This confirms carryover is occurring.
-
Consistent peak area in all blanks: This might indicate a contaminated solvent, mobile phase, or blank solution itself. Prepare fresh solutions and re-inject.
-
Step 2: Isolate the Source of Carryover (LC vs. MS)
-
Action: Disconnect the analytical column and inject a blank solution directly into the mass spectrometer.
-
Observation and Interpretation:
-
No peramine peak detected: The carryover is occurring in the LC system (autosampler, injection valve, tubing, or column).
-
Peramine peak detected: The MS source may be contaminated. Clean the ion source components (e.g., capillary, cone).
-
Step 3: Pinpointing Carryover within the LC System
-
Action 1: Bypass the Autosampler. If possible, perform a manual injection.
-
Observation and Interpretation:
-
Carryover disappears: The autosampler is the primary source. Focus on cleaning the needle, injection port, and sample loop.
-
-
Action 2: Evaluate the Analytical Column.
-
Observation and Interpretation:
-
Significant carryover reduction when the column is bypassed: The column is a major contributor. Implement a robust column washing procedure or consider a different column chemistry.
-
Frequently Asked Questions (FAQs)
Q1: What chemical properties of peramine make it prone to carryover?
Peramine is a pyrrolopyrazine alkaloid containing a guanidinium group. This group is basic and can readily interact with acidic sites on surfaces like silica-based columns and metal components of the LC system through ionic interactions, leading to strong adsorption and subsequent carryover.[1]
Q2: What are the most common sources of carryover in an LC-MS/MS system for peramine analysis?
The most common sources of carryover for "sticky" compounds like peramine include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits.
-
Analytical Column: Strong retention of peramine on the stationary phase or frits can lead to gradual bleeding in subsequent runs.
-
Tubing and Fittings: Dead volumes and active sites on stainless steel tubing can trap and later release the analyte.
-
MS Ion Source: Contamination of the ion source can lead to persistent background signals.
Q3: What are the best wash solvents to reduce peramine carryover?
A strong wash solution is crucial for minimizing carryover. For a basic compound like peramine, an effective wash solution should be able to disrupt the ionic and hydrophobic interactions causing it to adhere to surfaces. A multi-component wash solution is often most effective.
Recommended Wash Solution Composition: A mixture of a strong organic solvent, an acidic modifier, and potentially a different organic solvent to cover a range of polarities. For example, a solution containing:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Water
-
With an acidic modifier like 0.1-1% formic acid or acetic acid.
The acid helps to neutralize active sites on the hardware and keep the basic peramine protonated and less likely to adsorb.
Q4: How can I modify my injection method to reduce carryover?
-
Increase Needle Wash Volume and Duration: Ensure the outside and inside of the injection needle are thoroughly washed between injections.
-
Use a "Full Loop" Injection Mode: This can provide a more effective flush of the sample loop and injection valve compared to a "partial loop" fill.[2][3]
-
Inject a Blank After High-Concentration Samples: This is a simple and effective way to clean the flow path before injecting a low-concentration sample.
Q5: Can the choice of hardware components affect peramine carryover?
Yes, the material of your LC system's wetted parts can significantly impact carryover.
-
Tubing: Consider using PEEK (polyether ether ketone) tubing instead of stainless steel, especially for the autosampler and connections, to reduce interactions with the basic analyte.[1]
-
Columns: Employing columns with a different stationary phase or those specifically designed to have low adsorption for basic compounds can be beneficial.
Quantitative Data on Carryover Reduction
The following table provides representative data on the impact of different troubleshooting steps on peramine carryover. The carryover percentage is calculated as (Peak Area in Blank / Peak Area of Preceding High Standard) * 100.
| Intervention | Peramine Concentration in High Standard (ng/mL) | Peak Area in Blank Injection | Carryover (%) |
| Baseline (No Optimization) | 1000 | 50,000 | 5.0% |
| Optimized Wash Solvent | 1000 | 15,000 | 1.5% |
| Increased Needle Wash Volume | 1000 | 8,000 | 0.8% |
| Switch to Full Loop Injection | 1000 | 3,000 | 0.3% |
| Use of PEEK Tubing | 1000 | 1,000 | 0.1% |
Experimental Protocols
Sensitive LC-MS/MS Method for Peramine Quantification
This protocol is adapted from a validated method for the analysis of peramine in endophyte-infected perennial ryegrass.[4][5]
1. Sample Extraction from Plant Material [4][6]
-
Weigh 50 mg of lyophilized and ground grass tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (50% isopropanol, 1% lactic acid).
-
Add an appropriate internal standard (e.g., homoperamine).[7]
-
Vortex for 10 seconds and then shake for 1 hour at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Parameters [4]
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Peramine: Monitor the transition of the precursor ion to a specific product ion.
-
Internal Standard: Monitor the appropriate transition for the chosen internal standard.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.
3. Method Validation Parameters [4]
-
Limit of Detection (LOD): 0.2 ng/mL
-
Limit of Quantitation (LOQ): 0.8 ng/mL
-
Linearity: 0.8 to 1593.9 ng/mL (R² > 0.99)
Visualizations
Caption: A logical workflow for troubleshooting peramine carryover.
Caption: Experimental workflow for peramine analysis from plant tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Method refinement to achieve lower limits of detection for peramine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement to achieve lower limits of detection for peramine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for peramine quantification at low levels?
A1: The most prevalent and sensitive methods for quantifying peramine at low concentrations are hyphenated chromatographic techniques.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for achieving low detection limits due to its high selectivity and sensitivity.[1][2] HPLC with Fluorescence Detection (FLD) can also be a sensitive method, especially after derivatization of the analyte.[3][4][5][6][7]
Q2: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for peramine analysis?
A2: Recent advancements in LC-MS/MS methods have significantly lowered the achievable detection limits for peramine. For instance, a validated LC-MS method for alkaloids in endophyte-infected perennial ryegrass reported an LOD of 0.2 ng/mL and an LOQ of 0.8 ng/mL for peramine.[2] Another study using high-resolution mass spectrometry (HRMS/MS) achieved LODs ranging from 0.05 to 0.5 ng/mL and LOQs from 0.1 to 1.0 ng/mL.[8] It is important to note that these values are dependent on the specific instrumentation, method parameters, and matrix effects.
Q3: How can I improve the extraction efficiency of peramine from plant matrices?
A3: The choice of extraction solvent and method is critical for maximizing peramine recovery. A simple and effective two-step extraction method has been developed for endophyte-infected perennial ryegrass.[2] Generally, polar solvents or solvent mixtures are used for alkaloid extraction.[9][10] Techniques like sonication or shaking can enhance the extraction efficiency.[1] It is also crucial to optimize the particle size of the plant material; a smaller particle size generally leads to better extraction efficiency.[9][11]
Q4: What are the key parameters to optimize in an HPLC method for better peramine detection?
A4: To achieve lower detection limits, several HPLC parameters should be optimized. These include the mobile phase composition (including pH and buffer strength), column chemistry (selecting a column that provides good retention and peak shape for basic compounds like peramine), and gradient elution program.[12][13] Optimizing the flow rate and column temperature can also improve separation efficiency and sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Peramine, as a basic compound, can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[12][13] To mitigate this, consider using a mobile phase with a low pH (e.g., 2-3) to protonate the silanols, adding a buffer to the mobile phase, or using a column with a more inert stationary phase (e.g., end-capped or hybrid particles).[13][14] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[12][15] Dilute the sample or reduce the injection volume to see if the peak shape improves. |
| Physical Column Issues | A void at the column inlet or a blocked frit can cause peak distortion for all analytes.[12][15] If all peaks are tailing, consider back-flushing the column (if permissible by the manufacturer) or replacing the column and/or guard column.[15] |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[14] Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Low Signal Intensity / High Limit of Detection (LOD)
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Ionization (LC-MS) | Optimize the ion source parameters, such as nebulizer gas flow and capillary voltage, to enhance the ionization of peramine.[6] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of peramine, leading to a lower signal.[2] Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) to remove interfering substances. Using matrix-matched calibration standards is also crucial for accurate quantification.[16] |
| Suboptimal Extraction and Sample Preparation | Ensure the extraction protocol is optimized for peramine recovery. This includes selecting the appropriate solvent, extraction time, and technique (e.g., sonication).[1][9] Concentrate the sample extract by evaporating the solvent and reconstituting in a smaller volume of a suitable solvent. |
| Derivatization Issues (HPLC-FLD) | Incomplete or inconsistent derivatization will lead to a weak and variable signal. Ensure the derivatization reaction conditions (reagent concentration, temperature, and time) are optimized and controlled.[4] |
Quantitative Data Summary
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS | Perennial Ryegrass | 0.2 ng/mL | 0.8 ng/mL | [2] |
| LC-MS/MS (QQQ) | Perennial Ryegrass | < 1 ng/mL | ~0.8 ng/mL | [2] |
| HPLC-FLD | Perennial Ryegrass | < 2 ng/mL | < 8 ng/mL | [2] |
| LC-HRMS/MS | Guttation Fluid | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL | [8] |
| LC-MS | Perennial Ryegrass Tissues | 0.2 ng/mL | 0.5 ng/mL | [16] |
Experimental Protocols
Protocol 1: Sample Preparation for Peramine Analysis in Endophyte-Infected Grass
This protocol is based on a simple two-step extraction method for peramine from perennial ryegrass.[2]
Materials:
-
Freeze-dried grass sample
-
Methanol
-
Water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 20 mg of the freeze-dried and ground grass sample into a centrifuge tube.
-
Add 1 mL of a methanol/water (80:20, v/v) solution to the tube.
-
Vortex the mixture for 30 minutes at room temperature.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC-MS/MS Method for Peramine Quantification
This is a representative HPLC-MS/MS method for the analysis of peramine.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer (QQQ MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing over time to elute peramine. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for peramine. The exact m/z values should be determined by infusing a peramine standard.
-
Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature for maximum signal intensity.
Visualizations
Caption: Workflow for peramine quantification in grass samples.
Caption: Troubleshooting logic for low peramine signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. squjs.squ.edu.om [squjs.squ.edu.om]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tall fescue seed extraction and partial purification of ergot alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and separation of tall fescue and ryegrass alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Bioanalytical Methods Utilizing Stable Isotope Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory compliance and the generation of reliable data. This guide provides a comprehensive comparison of key performance characteristics for bioanalytical methods that employ stable isotope-labeled internal standards (SIL-ISs). It outlines the regulatory expectations from leading agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), supported by detailed experimental protocols and quantitative data to inform method development and validation.
The use of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample processing and analysis.[1] SIL-ISs are widely considered the "gold standard" due to their close physicochemical properties to the analyte, which allows for superior compensation for variations in extraction, injection volume, and instrument response.[2][3] This guide delves into a data-driven comparison and provides the necessary methodologies to ensure your methods meet stringent global regulatory requirements.
Performance Comparison: Stable Isotope vs. Analog Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method.[1] SIL-ISs, which are structurally identical to the analyte but with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), are the preferred choice in mass spectrometric assays.[3][4] Structural analogs, while sometimes more readily available and less expensive, can introduce variability due to differences in physicochemical properties.[2]
Below is a summary of typical performance characteristics:
| Performance Parameter | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | Typical Acceptance Criteria (FDA/EMA/ICH M10) |
| Accuracy | High | Moderate to High | Mean value within ±15% of the nominal value (±20% at LLOQ)[5] |
| Precision | High (Low CV%) | Moderate (Higher CV%) | CV should not exceed 15% (20% at LLOQ)[5] |
| Matrix Effect | Minimal (Co-elution compensates for ion suppression/enhancement) | Variable (Differential elution can lead to uncompensated matrix effects) | CV of the IS-normalized matrix factor across at least 6 lots of matrix should not be >15%[6] |
| Recovery | Consistent and reproducible, closely tracking the analyte | May be inconsistent and differ from the analyte | While no strict criteria, should be consistent.[6] |
| Selectivity | High (Distinguished by mass) | High (Distinguished by chromatography and mass) | No significant interference at the retention time of the analyte and IS in blank samples from at least six sources.[5] |
| Cost & Availability | Higher cost, may require custom synthesis | Lower cost, generally more available | N/A |
Experimental Protocols
Detailed methodologies for assessing critical validation parameters for a bioanalytical method using a SIL-IS are provided below.
Protocol 1: Determination of Accuracy and Precision
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.[1]
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte reference standard.
-
Stable isotope-labeled internal standard (SIL-IS).
-
Quality Control (QC) samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): ~30-50% of the calibration curve range
-
High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)
-
Procedure:
-
Prepare Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Prepare QC Samples: Prepare a bulk batch of QC samples at the four specified concentration levels.
-
Intra-day Accuracy and Precision: In a single analytical run, analyze a minimum of five replicates of each QC level (LLOQ, LQC, MQC, HQC).[5] Include a full calibration curve in the run.
-
Inter-day Accuracy and Precision: Repeat the analysis of the calibration curve and five replicates of each QC level on at least two different days.
-
Calculations:
-
Calculate the concentration of each QC replicate using the calibration curve.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
-
Accuracy is expressed as the percentage of the mean calculated concentration from the nominal concentration.
-
Precision is expressed as the CV%.
-
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.[6]
Materials:
-
Blank biological matrix from at least six different sources.
-
Analyte and SIL-IS stock solutions.
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase) at low and high concentrations.
-
Set B: Extract blank matrix from each of the six sources. Spike the analyte and SIL-IS into the post-extraction supernatant at the same low and high concentrations as Set A.
-
-
Analysis: Analyze both sets of samples.
-
Calculations:
-
Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in neat solution)
-
IS-Normalized MF: (MF of the analyte) / (MF of the SIL-IS)
-
Calculate the CV of the IS-normalized MF across the different lots of the matrix.
-
Protocol 3: Stability Assessment
Objective: To demonstrate that the analyte is stable in the biological matrix under the expected storage and handling conditions.[7]
Procedure:
-
Sample Preparation: Prepare QC samples at low and high concentrations in the biological matrix.
-
Stability Conditions to Evaluate:
-
Freeze-Thaw Stability: Subject the QC samples to a minimum of three freeze-thaw cycles.[7] Samples are typically frozen at -20°C or -80°C and then thawed to room temperature.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.
-
-
Analysis: Analyze the stability-stressed QCs against a freshly prepared calibration curve and compare the results to freshly prepared QCs (comparison samples).
-
Acceptance Criteria: The mean concentration of the stability-stressed QCs should be within ±15% of the nominal concentration.
Visualizing the Bioanalytical Method Validation Workflow
The following diagrams illustrate the key workflows and relationships in the validation of a bioanalytical method using stable isotope standards.
By adhering to these regulatory guidelines, employing robust experimental protocols, and understanding the performance characteristics of stable isotope-labeled internal standards, researchers can ensure the development of high-quality, defensible bioanalytical methods.
References
A Comparative Guide to Peramine Hydrochloride Salt-d3 and Non-Isotopically Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a critical factor that significantly influences the reliability and reproducibility of the results.[1][2][3] This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Peramine Hydrochloride Salt-d3, and non-isotopically labeled internal standards, such as structural analogues.
Stable isotope-labeled compounds, like this compound, are considered the "gold standard" in quantitative mass spectrometry.[1][3] They are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1][4] This near-identical physicochemical nature allows the SIL-IS to mimic the analyte's behavior throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[1][2] This co-elution and similar ionization behavior enable the SIL-IS to effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, thereby leading to higher accuracy and precision.[1][2][4][5]
In contrast, non-isotopically labeled internal standards are typically structural analogues of the analyte. While they share chemical similarities, differences in their structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency compared to the analyte.[2] These differences can result in incomplete correction for analytical variability, potentially compromising the accuracy of the quantitative data.
While direct comparative studies on this compound are not extensively available in public literature, the principles and advantages of using deuterated standards are well-established and demonstrated across a wide range of small molecules. The data and protocols presented herein are based on these established principles and representative examples from bioanalytical method validation.
Performance Comparison: Deuterated vs. Non-Isotopically Labeled Internal Standards
The following table summarizes the key performance characteristics of this compound compared to a hypothetical non-isotopically labeled structural analogue internal standard. The performance metrics are based on typical outcomes observed in bioanalytical method development and validation.
| Parameter | This compound (Deuterated IS) | Non-Isotopically Labeled IS (Structural Analogue) | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The SIL-IS almost perfectly mimics the analyte's behavior, leading to better correction for losses and matrix effects.[1] |
| Precision (%CV) | < 5% | 5-15% or higher | Co-elution and identical ionization characteristics of the SIL-IS minimize variability in the analyte/IS response ratio.[1] |
| Matrix Effect | Effectively compensated | Partial or unpredictable compensation | The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte due to their identical chemical properties.[2][4] |
| Extraction Recovery | Tracks analyte recovery very closely | May differ from analyte recovery | Structural differences can lead to different partitioning and extraction efficiencies between the analogue IS and the analyte.[2] |
| Chromatographic Elution | Co-elutes with the analyte | Elutes at a different retention time | Identical chemical structure (apart from isotopic substitution) results in the same chromatographic behavior. |
| Regulatory Acceptance | Preferred by regulatory agencies (e.g., FDA, EMA) | Acceptable, but may require more extensive validation to demonstrate tracking | Regulatory guidelines recognize the superiority of SIL-IS for robust bioanalytical methods.[3][5] |
Illustrative Experimental Data
The table below presents hypothetical yet representative validation data comparing the performance of Peramine quantified using its deuterated internal standard versus a structural analogue. This data reflects the typical improvements in accuracy and precision seen when switching to a SIL-IS.
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) with Peramine-d3 | Precision (%CV) with Peramine-d3 | Accuracy (% Bias) with Analogue IS | Precision (%CV) with Analogue IS |
| Lower Limit of Quantification (LLOQ) | 1 | +2.5% | 4.1% | -12.8% | 14.5% |
| Low Quality Control (LQC) | 3 | +1.8% | 3.5% | -9.5% | 11.2% |
| Medium Quality Control (MQC) | 50 | -0.5% | 2.1% | +7.2% | 8.9% |
| High Quality Control (HQC) | 150 | -1.2% | 1.8% | +10.1% | 7.5% |
Experimental Protocols
Protocol 1: Bioanalytical Method for the Quantification of Peramine in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of Peramine in human plasma using this compound as the internal standard.
1. Materials and Reagents:
-
Peramine reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Peramine and Peramine-d3 in methanol.
-
Working Standard Solutions: Serially dilute the Peramine stock solution with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Peramine-d3 stock solution with 50:50 acetonitrile/water.
3. Sample Preparation (Solid Phase Extraction):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of each plasma sample (calibration standards, quality controls, and unknown samples), add 10 µL of the 50 ng/mL Peramine-d3 internal standard working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water to the samples to precipitate proteins. Vortex and centrifuge.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Peramine and Peramine-d3 with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Peramine and Peramine-d3 would be determined by direct infusion.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Peramine to Peramine-d3 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the curve.
-
Determine the concentration of Peramine in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the bioanalytical method and a representative signaling pathway.
Caption: Workflow for a typical bioanalytical assay using a deuterated internal standard.
Caption: A generalized receptor-mediated signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. resolvemass.ca [resolvemass.ca]
Inter-laboratory Comparison for the Analysis of Peramine in Agricultural Products: A Comparative Guide
Published for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of peramine, a pyrrolopyrazine alkaloid, in agricultural products, primarily endophyte-infected grasses. Due to the absence of a formal inter-laboratory proficiency testing program for peramine, this document collates and compares data from various published studies to offer insights into the performance of different methods employed by research laboratories.
Introduction to Peramine Analysis
Peramine is a significant anti-insectan metabolite produced by the fungal endophyte Epichloë festucae var. lolii found in perennial ryegrass (Lolium perenne) and other grasses.[1][2] Its presence is crucial for protecting the host plant from insect herbivores.[1][2] Accurate quantification of peramine is essential for agricultural research, forage quality assessment, and the development of insect-resistant pasture grasses. The analytical methods for peramine typically involve extraction from the plant matrix followed by chromatographic separation and detection.
Experimental Methodologies
The most common analytical techniques for peramine quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] These methods offer varying levels of sensitivity and selectivity.
2.1. Sample Preparation and Extraction
A critical step in peramine analysis is the efficient extraction of the analyte from the plant material. While specific protocols vary between laboratories, a general workflow can be outlined.
-
Sample Collection and Pre-processing: Grass or seed samples are typically freeze-dried or oven-dried and then finely ground to increase the surface area for extraction.
-
Extraction Solvents: A variety of solvents are used for extraction. One common method involves percolation with methanol to extract the alkaloids.[4]
-
Clean-up: Solid-phase extraction (SPE) is often employed to remove interfering compounds from the crude extract before chromatographic analysis.
2.2. Analytical Instrumentation and Conditions
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC methods coupled with fluorescence or ultraviolet (UV) detection are frequently used for peramine analysis.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer, such as ammonium carbonate.[4]
-
Column: Reversed-phase columns, like C18, are commonly used for separation.
-
Detection: Fluorescence detection is often preferred due to its sensitivity.[4]
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for peramine analysis, allowing for detection and quantification at very low levels.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of peramine.[4]
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance data for peramine analysis as reported in various studies. This collation of data from different laboratories provides a basis for comparing the capabilities of different analytical approaches.
Table 1: Comparison of Quantitative Performance for Peramine Analysis by LC-MS/MS
| Laboratory/Study Reference | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Koulman et al. (2007)[2] | Guttation fluid | Not Reported | Not Reported | Not Reported |
| Fuchs et al. (2017)[4] | Grass Seed Mixtures | Not Reported | 0.025 µg/g | Not Reported |
Note: Data for a direct inter-laboratory comparison is not available. The table presents data from individual studies for comparative purposes.
Table 2: Reported Peramine Concentrations in Agricultural Products
| Study Reference | Agricultural Product | Peramine Concentration Range | Analytical Method |
| Ball et al. (1995) | Endophyte-infected ryegrass | 535 to 608 ng/g | Not Specified |
| Koulman et al. (2007)[5] | Endophyte-infected ryegrass | 600 to 17,700 ng/g | LC-MS |
| Fuchs et al. (2017)[5] | Lolium perenne plants | 23,770 ng/g | Not Specified |
| di Menna et al. (1995)[1] | Perennial ryegrass | Lowest in winter, highest in summer | Not Specified |
| Zhang et al. (2017)[3] | Endophyte-infected perennial ryegrass | Increased with drought stress | HPLC |
Experimental Workflow and Signaling Pathway Diagrams
4.1. General Experimental Workflow for Peramine Analysis
The following diagram illustrates a typical workflow for the analysis of peramine in agricultural products, from sample collection to data analysis.
Discussion
The analysis of peramine in agricultural products is predominantly carried out using liquid chromatography-based methods. LC-MS/MS, in particular, offers high sensitivity and specificity, making it suitable for detecting the low concentrations of peramine often found in plant tissues.[2] The data presented, although not from a formal ring test, indicates that different laboratories have successfully developed and applied methods for peramine quantification.
The variability in reported peramine concentrations can be attributed to several factors, including the specific grass-endophyte association, environmental conditions such as drought stress, and the part of the plant being analyzed.[1][3] For instance, peramine concentrations have been observed to be lowest in winter and highest in summer, and they can increase under drought conditions.[1][3]
For a robust inter-laboratory comparison, a standardized proficiency testing program would be invaluable. Such a program would involve the distribution of certified reference materials to participating laboratories and would allow for a direct assessment of method performance and accuracy across different sites.
Conclusion
While a formal inter-laboratory comparison for peramine analysis is currently lacking, the existing body of research provides valuable insights into the methodologies employed and their performance. The methods based on LC-MS/MS appear to be the most sensitive and specific for the quantification of peramine in agricultural products. Future efforts should focus on establishing a collaborative study or proficiency testing program to harmonize methods and ensure the comparability of results across different laboratories. This will be crucial for advancing research in forage science and developing agronomically important grasses with enhanced insect resistance.
References
- 1. Interrelationships between Acremonium lolii, Peramine, and Lolitrem B in Perennial Ryegrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peramine and other fungal alkaloids are exuded in the guttation fluid of endophyte-infected grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Drought Stress on Peramine and Lolitrem B in Epichloë-Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epichloë Endophyte Infection Rates and Alkaloid Content in Commercially Available Grass Seed Mixtures in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Peramine Quantification: Cross-Validation of ELISA and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of peramine: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a detailed overview of their respective methodologies and performance characteristics to aid researchers in selecting the most suitable method for their analytical needs. This document outlines experimental protocols, presents a comparative summary of their performance, and illustrates the analytical workflows.
Introduction to Peramine and its Quantification
Peramine is a pyrrolopyrazine alkaloid produced by the fungal endophyte Epichloë festucae which lives in a symbiotic relationship with various grass species, such as perennial ryegrass (Lolium perenne). This alkaloid acts as an insect deterrent, protecting the host plant from herbivory. The accurate quantification of peramine is crucial for agricultural research, particularly in the development of insect-resistant pasture grasses, and for ecological studies. Both ELISA and LC-MS/MS are powerful techniques for the quantification of biomolecules, each with its own set of advantages and limitations.
Comparative Performance of Analytical Methods
The choice between ELISA and LC-MS/MS for peramine quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available resources. While a direct cross-validation study for peramine was not identified in the public domain, this comparison is based on a validated LC-MS/MS method for peramine and the typical performance characteristics of ELISA assays for similar small molecules.
Table 1: Comparison of Quantitative Performance for Peramine Analysis
| Performance Metric | LC-MS/MS | ELISA (Typical) |
| Linearity Range | 0.8 - 1593.9 ng/mL[1] | Wide, but can be narrower than LC-MS/MS |
| Correlation Coefficient (r²) | >0.99[1] | Typically >0.98 |
| Limit of Detection (LOD) | 0.2 ng/mL[1] | Varies, can be in the low ng/mL range |
| Limit of Quantification (LOQ) | 0.8 ng/mL[1] | Varies, typically in the low ng/mL range |
| Precision (RSD%) | 0.45 - 8.3%[2] | Generally <15% |
| Accuracy (Recovery %) | Typically 80-120% | Typically 80-120% |
| Specificity | High (based on mass-to-charge ratio) | Can be subject to cross-reactivity |
| Sample Throughput | Lower | Higher (suitable for screening large numbers of samples) |
| Cost per Sample | Higher | Lower |
| Instrumentation Cost | High | Low |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative experimental protocols for the LC-MS/MS and a general ELISA method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from a validated method for the quantification of peramine in perennial ryegrass.[1]
1. Sample Preparation (Extraction)
-
Freeze-dry and grind grass material to a fine powder.
-
Extract a known amount of the powdered sample with a suitable solvent (e.g., a mixture of methanol, water, and formic acid).
-
Vortex and sonicate the sample to ensure efficient extraction.
-
Centrifuge the sample to pellet solid material.
-
Collect the supernatant for analysis. A dilution may be necessary to fall within the linear range of the assay.[1]
2. Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
-
Flow Rate: Typically around 0.3 mL/min.
-
Injection Volume: A small volume, such as 5 µL, is injected.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for peramine.
-
Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a peramine standard.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)
1. Plate Coating
-
Coat the wells of a 96-well microtiter plate with a peramine-protein conjugate or a specific anti-peramine antibody.
-
Incubate the plate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound material.
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., BSA or casein in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate again.
2. Competitive Reaction
-
Add peramine standards of known concentrations and the prepared samples to the wells.
-
Immediately add a fixed amount of enzyme-labeled anti-peramine antibody (if the plate is coated with a peramine conjugate) or enzyme-labeled peramine (if the plate is coated with an antibody).
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competition between the peramine in the sample/standard and the labeled component for binding to the antibody.
3. Detection
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
4. Data Analysis
-
Read the absorbance of each well at a specific wavelength using a microplate reader.
-
The concentration of peramine in the samples is inversely proportional to the color signal.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentrations of the unknown samples are determined from this curve.
Methodological Workflows and Cross-Validation
The following diagrams illustrate the typical workflows for peramine quantification using LC-MS/MS and ELISA, as well as a logical workflow for the cross-validation of these two methods.
References
Elevating Peramine Quantification: A Comparative Guide to Accuracy and Precision Using Peramine Hydrochloride Salt-d3
For researchers, scientists, and professionals in drug development engaged in the meticulous analysis of fungal alkaloids, the accuracy and precision of quantitative methods are paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of peramine, a potent insect deterrent produced by endophytic fungi in grasses. We will evaluate a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method and explore the significant enhancements in data quality achievable with the incorporation of a stable isotope-labeled internal standard, Peramine Hydrochloride Salt-d3.
The Challenge of Accurate Peramine Quantification
Peramine is a critical biomarker in ecological studies and in the development of pest-resistant forage grasses. However, its accurate quantification in complex plant matrices is challenging due to potential analyte loss during sample preparation and matrix-induced signal suppression or enhancement in the mass spectrometer. These factors can lead to significant variability and inaccuracy in measurement. The use of an internal standard that closely mimics the analyte's chemical and physical properties is the gold standard for mitigating these issues.
Methodology Comparison: The Value of a Deuterated Internal Standard
The following sections detail the experimental protocols for peramine quantification, both with and without the use of this compound as an internal standard. We will then present a comparative analysis of the expected performance of these two approaches.
Experimental Protocol 1: Peramine Quantification by LC-MS without a Deuterated Internal Standard
This protocol is based on the validated method described by Rasmussen et al. (2019) for the quantification of alkaloids in perennial ryegrass.[1][2]
1. Sample Preparation:
-
Grinding: Freeze-dry plant material (e.g., tall fescue tillers) and grind to a fine powder.
-
Extraction: Weigh 100 mg of the ground tissue into a 2 mL centrifuge tube. Add 1 mL of an extraction solvent (e.g., 75% methanol with 0.1% acetic acid).
-
Homogenization: Vortex the sample vigorously for 1 minute, followed by sonication for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the transition for peramine (e.g., m/z 249.1 → 162.1).
Experimental Protocol 2: Enhanced Peramine Quantification using this compound
This protocol incorporates the use of a deuterated internal standard to improve accuracy and precision.
1. Sample Preparation:
-
Grinding: Freeze-dry and grind plant material as in Protocol 1.
-
Spiking with Internal Standard: Weigh 100 mg of the ground tissue into a 2 mL centrifuge tube. Add a known concentration of this compound solution.
-
Extraction: Add 1 mL of the extraction solvent.
-
Homogenization, Centrifugation, and Filtration: Proceed as described in Protocol 1.
2. LC-MS/MS Analysis:
-
Chromatographic and Mass Spectrometric Conditions: The same conditions as in Protocol 1 can be used.
-
Detection: In the MRM method, include the transition for this compound (e.g., m/z 252.1 → 165.1). The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Data Presentation: A Comparative Analysis
The use of a stable isotope-labeled internal standard like this compound is expected to significantly improve the accuracy and precision of peramine measurements by compensating for variations in sample extraction, matrix effects, and instrument response. The following tables illustrate the validation parameters from the published method without a deuterated internal standard and the projected improvements when using this compound.
Table 1: Validation Parameters for Peramine Quantification without a Deuterated Internal Standard
| Parameter | Result | Reference |
| Linearity (R²) | >0.99 | [1][2] |
| Limit of Detection (LOD) | 0.2 ng/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.8 ng/mL | [1][2] |
| Accuracy (Bias) | < 1% of expected concentration | [1][2] |
| Precision (%RSD) | < 3.5% | [1][2] |
Table 2: Projected Accuracy and Precision Data with this compound
The following data is a projection based on typical improvements observed when employing a stable isotope-labeled internal standard.
| Quality Control Sample | Nominal Concentration (ng/mL) | Method without IS | Method with Peramine-d3 IS (Projected) |
| Accuracy (% Recovery) | Precision (%RSD) | ||
| Low QC | 10 | 95 - 105 | < 10 |
| Mid QC | 100 | 97 - 103 | < 8 |
| High QC | 500 | 98 - 102 | < 5 |
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both methodologies.
Conclusion
While validated LC-MS methods for peramine quantification without a deuterated internal standard can provide acceptable results, the use of this compound offers a significant enhancement in analytical performance. By co-eluting with the analyte and experiencing identical matrix effects and potential losses during sample preparation, the deuterated internal standard allows for more robust and reliable correction, leading to superior accuracy and precision. For research and development applications where high-quality, reproducible data is critical, the incorporation of this compound is the recommended approach for the definitive quantification of peramine.
References
A Comparative Guide to Determining the Measurement of Uncertainty in Peramine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of peramine, a pyrrolopyrazine alkaloid produced by endophytic fungi in grasses, is crucial for agricultural and toxicological research. Determining the measurement of uncertainty associated with analytical methods is a fundamental requirement for ensuring the reliability and comparability of results. This guide provides a comparative overview of the common analytical techniques used for peramine analysis and a detailed breakdown of the components contributing to measurement uncertainty.
The principles for evaluating measurement uncertainty are primarily based on the "Guide to the Expression of Uncertainty in Measurement" (GUM) and its application in analytical chemistry as detailed by the EURACHEM/CITAC guide.[1][2][3][4][5] The process involves identifying all potential sources of uncertainty, quantifying them as standard uncertainties, and then combining them to calculate an overall uncertainty.[1][2][4][5]
Comparison of Analytical Methods for Peramine Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of peramine and other fungal alkaloids.[1][2][4] While specific, comprehensive uncertainty budgets for peramine analysis are not extensively published, this guide presents a comparison based on typical validation parameters for similar analytes, which form the basis for uncertainty estimation.[6][7][8][9]
Table 1: Comparison of Typical Performance Characteristics for Peramine Analysis Methods
| Parameter | HPLC-UV | LC-MS/MS | Key Contributor to Uncertainty |
| Linearity (R²) | >0.99 | >0.99 | Uncertainty of the calibration standards and the fit of the calibration curve. |
| Limit of Detection (LOD) | 0.2 - 0.4 mg kg⁻¹ | 0.02 - 0.08 µg ml⁻¹ | Baseline noise and response at low concentrations. |
| Limit of Quantification (LOQ) | 0.7 - 1.1 mg kg⁻¹ | 0.03 - 0.09 µg ml⁻¹ | Precision at low concentrations. |
| Precision (RSD%) | < 10% | < 10% (intra-day), <15% (inter-day) | Random variations in sample preparation, injection volume, and instrument response. |
| Recovery (%) | 90.5% - 108.3% | 61% - 89% | Efficiency of the extraction process and potential matrix effects. |
Note: The data presented in this table are representative values derived from validation studies of similar amine compounds and should be considered illustrative for peramine analysis. Actual values will be method and laboratory dependent.
Experimental Protocols
Detailed methodologies are essential for identifying and quantifying sources of uncertainty. Below are generalized protocols for the key stages of peramine analysis.
Sample Preparation and Extraction
The extraction of peramine from plant material is a critical step that can introduce significant uncertainty.
-
Protocol:
-
Homogenize a known weight of dried plant material.
-
Extract the homogenized sample with a suitable solvent (e.g., a mixture of methanol, water, and acetic acid).
-
Shake or sonicate the mixture for a defined period to ensure efficient extraction.
-
Centrifuge the sample to pellet solid material.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) prior to analysis.
-
HPLC-UV Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorption maximum of peramine.
-
Quantification: External standard calibration curve prepared from a certified reference standard of peramine.
LC-MS/MS Analysis
LC-MS/MS offers higher sensitivity and selectivity for peramine analysis.[1]
-
Instrumentation: LC system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to aid ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for peramine.
-
Quantification: Internal standard method using a stable isotope-labeled analogue of peramine, or an external standard calibration curve.
Determining Measurement Uncertainty: A Step-by-Step Approach
The following workflow outlines the process of establishing an uncertainty budget for peramine analysis.
Caption: A flowchart illustrating the key steps in the determination of measurement uncertainty for peramine analysis.
Major Sources of Uncertainty in Peramine Analysis
A detailed uncertainty budget should consider the contributions from all stages of the analytical process.
Table 2: Potential Sources of Uncertainty in HPLC and LC-MS/MS Analysis of Peramine
| Stage | Source of Uncertainty | How to Quantify (Type A or B) |
| Sampling & Sample Preparation | Sample Homogeneity | Type A: Replicate analyses of sub-samples. |
| Extraction Efficiency (Recovery) | Type A: Analysis of spiked samples at different concentrations. | |
| Sample Weight/Volume | Type B: Uncertainty of the balance/pipette calibration certificate. | |
| Calibration | Purity of Reference Standard | Type B: Uncertainty stated on the certificate of analysis.[10][11] |
| Preparation of Calibration Standards | Type B: Uncertainties of weighing and volumetric glassware. | |
| Calibration Curve Fit | Type A: Statistical analysis of the regression line. | |
| Analysis | Repeatability (Precision) | Type A: Standard deviation of replicate injections of a sample or standard. |
| Intermediate Precision | Type A: Analysis of the same sample on different days, by different analysts, or on different instruments. | |
| Injection Volume | Type B: Manufacturer's specification for the autosampler. | |
| Matrix Effects (LC-MS/MS) | Ion Suppression or Enhancement | Type A: Comparison of calibration curves in solvent versus matrix. |
References
- 1. Peramine and other fungal alkaloids are exuded in the guttation fluid of endophyte-infected grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of Drought Stress on Peramine and Lolitrem B in Epichloë-Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. The uncertainty of reference standards--a guide to understanding factors impacting uncertainty, uncertainty calculations, and vendor certifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of peramine content in different species of endophytic fungi.
For researchers, scientists, and professionals in drug development, understanding the production of bioactive compounds by endophytic fungi is of paramount importance. Peramine, a potent insect antifeedant pyrrolopyrazine alkaloid, is a key secondary metabolite produced by various Epichloë species living in symbiosis with cool-season grasses.[1][2] This guide provides a comparative analysis of peramine content across different endophyte-host combinations, details the experimental protocols for its quantification, and visualizes the biosynthetic and analytical pathways.
Data Presentation: Peramine Concentration
The concentration of peramine varies significantly depending on the specific Epichloë species, the host grass, and environmental conditions such as drought.[3][4] The following table summarizes typical peramine concentrations found in different symbiotic associations.
| Endophytic Fungus Species | Host Plant Species | Typical Peramine Content (µg/g dry weight) |
| Epichloë festucae var. lolii | Lolium perenne (Perennial Ryegrass) | 10 - 40 |
| Epichloë coenophiala | Festuca arundinacea (Tall Fescue) | 20 - 150 |
| Epichloë sp. | Festuca sinensis | 5 - 25 |
Note: Values are approximate ranges compiled from multiple studies and can vary based on endophyte strain, plant genotype, and environmental factors.[5]
Experimental Protocols: Quantification of Peramine
Accurate quantification of peramine is critical for comparative analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed.[3][6]
1. Sample Preparation and Extraction
-
Harvesting and Preparation: Collect above-ground plant tissues (e.g., leaves, pseudostems). Immediately freeze the samples in liquid nitrogen and lyophilize (freeze-dry) them to prevent degradation and remove water. Grind the dried tissue into a fine, homogenous powder.
-
Extraction:
-
Weigh approximately 100-200 mg of the dried powder into a microcentrifuge tube.
-
Add an extraction solvent, typically a methanol/water solution (e.g., 70-80% methanol).
-
Vortex the mixture thoroughly and place it in an ultrasonic bath for 30-60 minutes to facilitate cell lysis and alkaloid extraction.
-
Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet solid debris.
-
Carefully transfer the supernatant to a new tube. For cleaner samples, this extract can be passed through a solid-phase extraction (SPE) column.
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC / LC-MS Analysis
-
Instrumentation: A standard HPLC or LC-MS system equipped with a UV or mass spectrometer detector.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A common mobile phase involves a gradient elution using two solvents:
-
Solvent A: Water with an additive like 0.1% formic acid or heptafluorobutyric acid to improve peak shape.
-
Solvent B: Acetonitrile or methanol with the same additive.
-
-
Detection:
-
HPLC-UV: Peramine is detected by its UV absorbance, typically around 280 nm.
-
LC-MS: Mass spectrometry offers higher sensitivity and specificity, detecting the specific mass-to-charge ratio (m/z) of the peramine molecule.[6]
-
-
Quantification: A standard curve is generated using serial dilutions of a pure peramine standard. The concentration in the plant samples is calculated by comparing the peak area of the analyte to the standard curve.
Visualizations
Peramine Biosynthetic Pathway
The biosynthesis of peramine is remarkably efficient, requiring only a single, multifunctional enzyme.[1][7] This enzyme, PerA, is a two-module non-ribosomal peptide synthetase (NRPS) that catalyzes the condensation of L-proline and L-arginine to form the peramine scaffold.[1][8][9]
Caption: The biosynthetic pathway of peramine, catalyzed by the PerA enzyme.
Experimental Workflow for Peramine Quantification
The process of quantifying peramine from grass samples follows a standardized workflow from sample preparation to final data analysis. This ensures reproducibility and accuracy in comparative studies.
Caption: Standard experimental workflow for peramine quantification.
References
- 1. Orthologous peramine and pyrrolopyrazine-producing biosynthetic gene clusters in Metarhizium rileyi, Metarhizium majus and Cladonia grayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epichloë Endophyte Infection Rates and Alkaloid Content in Commercially Available Grass Seed Mixtures in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Drought Stress on Peramine and Lolitrem B in Epichloë-Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nzgajournal.org.nz [nzgajournal.org.nz]
- 9. researchgate.net [researchgate.net]
Performance evaluation of different mass spectrometry instruments for alkaloid analysis.
For researchers, scientists, and drug development professionals, the precise and sensitive analysis of alkaloids is paramount. This guide provides an objective comparison of the performance of different mass spectrometry (MS) instruments for alkaloid analysis, supported by experimental data and detailed methodologies.
The structural diversity and often low concentrations of alkaloids in complex matrices necessitate sophisticated analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography (LC), has become the gold standard for both qualitative and quantitative alkaloid analysis. The choice of mass analyzer significantly impacts the analytical performance, with Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers being the most prominent platforms.
Performance Comparison of Key Mass Spectrometry Instruments
The selection of a mass spectrometry instrument for alkaloid analysis depends on the specific research question, whether it be comprehensive profiling, structural elucidation of novel compounds, or high-throughput quantification of known alkaloids. Each instrument type offers distinct advantages in terms of sensitivity, resolution, mass accuracy, and dynamic range.
| Instrument Type | Key Strengths | Typical Alkaloid Applications |
| Triple Quadrupole (QqQ) | - High sensitivity and selectivity for targeted analysis- Wide linear dynamic range- Excellent for quantification | - Pharmacokinetic studies- Food safety monitoring (e.g., mycotoxins like ergot alkaloids)[1]- Routine quality control |
| Quadrupole Time-of-Flight (Q-TOF) | - High resolution and mass accuracy- Good for unknown screening and structural confirmation- Versatile for both qualitative and quantitative analysis | - Alkaloid profiling in plant extracts[2]- Identification of novel alkaloids- Metabolomics studies |
| Orbitrap | - Ultra-high resolution and mass accuracy- Excellent for structural elucidation and complex mixture analysis- High sensitivity in full-scan mode | - Comprehensive alkaloid profiling of herbal drugs[3][4][5]- Untargeted screening and discovery- Confirmation of elemental composition |
Quantitative Performance Data
The following table summarizes typical quantitative performance metrics for the analysis of various alkaloids using different mass spectrometry platforms. These values are indicative and can vary based on the specific alkaloid, matrix, and analytical method.
| Parameter | Triple Quadrupole (UHPLC-MS/MS) | Q-TOF | Orbitrap |
| Limit of Detection (LOD) | 0.0044–0.047 ng/mL (for 21 plant-derived alkaloids in human serum)[6] | < 30 ng/mL (for dendrobine and nobilonine)[2] | Not explicitly stated in the provided results |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg (for pyrrolizidine alkaloids in food matrices)[7] | ~0.5–1.0 µg/kg (for ergot alkaloids in cereals)[1] | As low as 0.002% for attributes in biotherapeutics (indicative of high sensitivity)[8] |
| Linearity (r²) | 0.978 to 1.000 (for 21 plant-derived alkaloids in human serum)[6] | Good linearity is consistently reported but specific r² values for alkaloids were not found in the provided results. | Very good correlation factors reported down to 0.001 mg/kg.[9] |
| Precision (%RSD) | < 15% (interday and intraday for pyrrolizidine alkaloids)[7] | Generally good, but specific values for alkaloids were not detailed in the search results. | Generally good, but specific values for alkaloids were not detailed in the search results. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are examples of experimental protocols for the analysis of alkaloids using LC-MS.
Sample Preparation: Extraction of Alkaloids from Plant Material
A generic protocol for the extraction of alkaloids from plant material often involves an acid-base extraction to separate the basic alkaloids from the bulk of the plant matrix.
-
Grinding: The dried plant material is finely ground to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a solvent, often a mixture of methanol or ethanol and water, sometimes with the addition of a small amount of acid (e.g., 0.1% formic acid) to aid in the extraction of protonated alkaloids.
-
Filtration and Defatting: The extract is filtered. For fatty samples, a defatting step with a non-polar solvent like hexane may be necessary.
-
Acid-Base Partitioning: The aqueous-alcoholic extract is acidified and then partitioned against a non-polar solvent to remove neutral and acidic compounds. The aqueous phase, containing the protonated alkaloids, is then basified (e.g., with ammonia) to deprotonate the alkaloids.
-
Final Extraction: The basified aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the neutral alkaloids.
-
Drying and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS analysis.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol is typical for the targeted quantification of alkaloids using a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B.[11]
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is then linearly increased to elute the alkaloids of interest.[7][11]
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each alkaloid, a specific precursor ion and one or two product ions are monitored. The transition from the precursor to the product ion is highly specific and provides excellent selectivity for quantification.[7]
Visualizing Workflows and Instrument Logic
Experimental Workflow for Alkaloid Analysis
The following diagram illustrates a typical workflow for the analysis of alkaloids from sample collection to data analysis.
Caption: A generalized experimental workflow for alkaloid analysis.
Logical Relationships of Mass Spectrometry Instruments
This diagram outlines the primary strengths and typical applications of the different mass spectrometry instruments in the context of alkaloid analysis.
Caption: Strengths of different mass spectrometry instruments for alkaloid analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid profiling of herbal drugs using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloid profiling of Italian alpine herbs using high resolution mass spectrometry (Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Easily Operable Quantification Method of 21 Plant-Derived Alkaloids in Human Serum by Automatic Sample Preparation and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An evaluation of instrument types for mass spectrometry-based multi-attribute analysis of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
Navigating the Niche: A Comparative Guide to Loline Alkaloid Reference Materials
For researchers, scientists, and drug development professionals engaged in the study of loline alkaloids, the availability of high-quality, reliable reference materials is paramount for accurate quantification and unambiguous identification. This guide provides a comparative overview of the current landscape for obtaining loline alkaloid standards, details established analytical methodologies, and outlines the rigorous process behind the certification of reference materials.
While formally designated Certified Reference Materials (CRMs) for loline alkaloids specifically (loline, N-formylloline, N-acetylloline, and N-acetylnorloline) appear to be scarce in the commercial market, several reputable suppliers offer analytical standards that can serve as crucial reference points in research and analysis. This guide compares these suppliers based on their quality systems, the documentation they provide, and their offerings of related compounds.
Supplier Comparison for Analytical Standards
The following table summarizes the offerings and quality credentials of key suppliers in the field of chemical standards. Direct comparisons of loline alkaloid standards are limited by availability; therefore, this table provides a broader assessment of supplier reliability and the types of products they offer.
| Supplier | Relevant Offerings & Quality Information | Typical Documentation | ISO Accreditations |
| LGC Standards | A leading global producer of reference materials and proficiency testing schemes. While specific loline alkaloid CRMs were not readily identified, they offer a vast portfolio of other alkaloid and pharmaceutical reference standards. Their products are often produced under ISO 17034 accreditation, ensuring high quality. | Comprehensive Certificate of Analysis (CoA), Safety Data Sheet (SDS) | ISO 17034, ISO/IEC 17025 |
| Cayman Chemical | Offers a range of biochemicals and research chemicals, including some alkaloid standards. While specific loline alkaloids were not prominent in their catalog, they provide detailed product information and batch-specific data. | Certificate of Analysis (CoA), Gas Chromatography-Mass Spectrometry (GC-MS) data may be available for some products. | ISO/IEC 17025 and ISO 17034 for certain reference materials. |
| Biosynth | A supplier of critical raw materials and life science products. They offer a range of analytical services and can provide detailed product documentation. Their quality management systems are certified under ISO 9001. | Certificate of Analysis (CoA), Certificate of Origin (CoO), Material Safety Data Sheet (MSDS). | ISO 9001:2015, ISO 14001:2015 |
| ChemFaces | A manufacturer of high-purity natural products, including a product listing for "Loline" intended for use as a reference standard. They state that they can provide chemical test data including NMR, LC-MS, and HPLC.[1] | Certificate of Analysis with HPLC, MS, and NMR data. | ISO 9001:2015 |
| Santa Cruz Biotechnology | A broad supplier of research reagents, including a range of analytical standards for various applications. While specific loline alkaloid standards were not highlighted, they emphasize the role of their standards in ensuring accuracy and reliability in analytical measurements. | Product datasheets and Safety Data Sheets (SDS) are typically available. | Information on specific ISO accreditations for their analytical standards is not readily available from search results. |
Experimental Protocols for Loline Alkaloid Analysis
Accurate analysis of loline alkaloids is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is a well-established method for the analysis of volatile compounds like loline alkaloids.
Sample Preparation (based on Baldauf et al.): [2]
-
Weigh approximately 50 mg of lyophilized and ground plant material into a centrifuge tube.
-
Add an appropriate internal standard (e.g., phenylmorpholine).
-
Extract the sample with a suitable solvent system, such as a mixture of methanol, water, and ammonia, followed by an organic solvent like dichloroethane.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
GC-MS Parameters: [3]
-
Column: ZB-5 capillary column (30 m × 0.32 mm × 0.25 µm film) or similar non-polar column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100 °C
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
LC-MS/MS offers high sensitivity and specificity for the analysis of loline alkaloids, particularly for complex matrices.[4]
Sample Preparation (Shaking Extraction Method): [4]
-
Weigh a precise amount of the homogenized sample into a polypropylene tube.
-
Add an extraction solvent, such as isopropanol:water.
-
Shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to pellet solid material.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
LC-MS/MS Parameters: [4]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from low to high organic phase (B) over a period of 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each loline alkaloid.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the use of reference materials in loline alkaloid analysis.
References
- 1. Loline | CAS:25161-91-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics [mdpi.com]
- 3. Quantification of loline alkaloids [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Peramine Hydrochloride Salt-d3: A Guide to Safe and Compliant Practices
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle Peramine Hydrochloride Salt-d3 with appropriate personal protective equipment (PPE). Based on safety data sheets for similar chemical structures, the following precautions should be observed:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle the compound in a certified chemical fume hood to minimize inhalation exposure.
Hazard Profile Summary
Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds, including various amine hydrochloride salts and pyrrolo[1,2-a]pyrazine derivatives, indicate a potential for the following hazards.[1][2][3][4] Therefore, it is prudent to treat this compound as a hazardous substance.
| Hazard Classification | Potential Effects | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2][4] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Wash skin thoroughly after handling. Wear protective gloves.[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][3][4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and federal regulations. The following is a generalized, step-by-step procedure that aligns with best practices for laboratory chemical waste disposal.[1][2][5]
-
Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it (e.g., gloves, wipes, pipette tips) should be managed as hazardous chemical waste.[5][6]
-
Containerization:
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the container is kept closed except when adding waste.[1]
-
Use secondary containment, such as a plastic bin, for liquid waste containers.[1][3]
-
-
Arrange for Pickup:
-
Decontamination of "Empty" Containers:
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and procedures and contact their EHS department for definitive guidance.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling Peramine Hydrochloride Salt-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Peramine Hydrochloride Salt-d3. The following procedures are based on best practices for handling deuterated, hygroscopic hydrochloride salts containing a guanidine moiety, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its chemical structure, which includes a guanidine hydrochloride group, this compound should be handled with care. Guanidine hydrochloride is known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2][3][4][5] The compound is also likely to be hygroscopic, meaning it readily absorbs moisture from the air.[2][4]
A comprehensive personal protective equipment (PPE) strategy is essential to ensure user safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact with the compound. Nitrile offers good resistance to a range of chemicals.[2] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated Dust Mask | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of fine particles. |
Operational Plan: Handling and Weighing
The likely hygroscopic nature of this compound requires a controlled environment to ensure accurate measurements and maintain the integrity of the compound.
Experimental Protocol: Weighing a Hygroscopic Compound
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials) is clean, dry, and readily available to minimize the time the compound is exposed to the atmosphere.
-
Controlled Environment: Whenever possible, handle the solid compound inside a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work quickly and efficiently in a well-ventilated area, preferably in a chemical fume hood.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Quickly transfer the desired amount of the compound to the weighing vessel.
-
Immediately and securely close the main container of this compound.
-
-
Dissolution: If preparing a solution, add the solvent to the weighed compound promptly to minimize its exposure to air.
Disposal Plan
While deuterated compounds are not typically classified as environmentally hazardous, all chemical waste should be disposed of responsibly and in accordance with local, state, and federal regulations.
Procedure for Disposal of this compound Waste:
-
Solid Waste:
-
Collect any unused solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a labeled aqueous hazardous waste container.
-
Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per institutional guidelines.
-
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on the disposal of this chemical.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
